3-Methyl-3-pyrazolin-5-one
説明
Structure
3D Structure
特性
IUPAC Name |
5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHNCAJPFIFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902472 | |
| Record name | NoName_1716 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-87-0, 108-26-9 | |
| Record name | 4344-87-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-3-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 3-Methyl-3-pyrazolin-5-one, a versatile heterocyclic compound. This document covers its chemical and physical characteristics, synthesis, spectroscopic profile, and its relevance in drug development, particularly through the modulation of key signaling pathways by its derivatives.
Chemical and Physical Properties
This compound, also known as 3-methyl-5-pyrazolone, is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a carbonyl group.[1] Its structure and fundamental properties are summarized below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 5-methyl-2,3-dihydro-1H-pyrazol-3-one, 3-methyl-5-pyrazolone | [2] |
| CAS Number | 4344-87-0 | [2] |
| Molecular Formula | C₄H₆N₂O | [2] |
| Molecular Weight | 98.10 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 223-225 °C | [4] |
| pKa | ~7.0 (for 1-phenyl derivative) | [3] |
| Solubility | Soluble in water, 1 M NH₄OH; slightly soluble in ethanol. | [3][5] |
Tautomerism
A key feature of this compound is its existence in different tautomeric forms due to keto-enol and lactam-lactim tautomerism. The three primary tautomers are the CH-form (ketone), the OH-form (enol), and the NH-form (lactam).[6][7] The equilibrium between these forms is influenced by the solvent, pH, and the nature of substituents on the pyrazolone ring.[7][8] In many solutions, a rapid equilibrium exists between these tautomers.[9]
Synthesis
The most common and straightforward synthesis of this compound involves the condensation reaction between ethyl acetoacetate and hydrazine hydrate.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in absolute ethanol.
-
Slowly add hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound product.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound can be complex due to the presence of tautomers. The chemical shifts will vary depending on the solvent and the predominant tautomeric form. Below are representative data for the major tautomer.
Table 2: ¹H and ¹³C NMR Spectral Data of this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.1 | Singlet | -CH₃ |
| ~3.2 | Singlet | -CH₂- | |
| ~9.5 | Broad Singlet | -NH- | |
| ¹³C | ~15 | -CH₃ | |
| ~45 | -CH₂- | ||
| ~158 | C=N | ||
| ~175 | C=O |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[10][11][12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3200 | N-H stretching |
| ~3000 | C-H stretching |
| 1700-1650 | C=O stretching (keto form) |
| 1650-1600 | C=N stretching |
| 1600-1550 | N-H bending |
Note: Peak positions are approximate.[13][14]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 98 | Molecular ion [M]⁺ |
| 83 | [M - CH₃]⁺ |
| 70 | [M - CO]⁺ |
| 55 | [M - HNCO]⁺ |
| 42 | [CH₂=C=O]⁺ |
Note: Fragmentation patterns can be complex and may vary with ionization technique.[2][15][16]
Role in Drug Development and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in drug development for their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[5][17][18] Many of these effects are attributed to the ability of pyrazolone derivatives to modulate key cellular signaling pathways.
Inhibition of PI3K/Akt/ERK1/2 Signaling Pathway
Several studies have shown that pyrazolone derivatives can exert anticancer effects by inhibiting the PI3K/Akt/ERK1/2 signaling pathway.[19] This pathway is crucial for cell proliferation, survival, and angiogenesis in cancer. Inhibition of this pathway by pyrazolone derivatives can lead to apoptosis of cancer cells and suppression of tumor growth.
Caption: Pyrazolone derivatives inhibiting the PI3K/Akt/ERK1/2 pathway.
Modulation of NF-κB Signaling Pathway
Pyrazolone derivatives have also been reported to exhibit anti-inflammatory and neuroprotective effects by modulating the NF-κB (Nuclear Factor kappa B) signaling pathway.[5][18] NF-κB is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines like TNF-α, thereby mitigating inflammatory responses and related cellular damage.
Caption: Pyrazolone derivatives inhibiting the NF-kB signaling pathway.
Analytical Methods
Accurate quantification of this compound is crucial in research and industrial applications. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Experimental Protocol: HPLC Analysis of this compound
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[20][21][22]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), with a small amount of acid like 0.1% trifluoroacetic acid to improve peak shape.[22]
-
Flow Rate: 1.0 mL/min.[22]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
References
- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 2. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. jocpr.com [jocpr.com]
- 11. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. elar.urfu.ru [elar.urfu.ru]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. ijcpa.in [ijcpa.in]
3-Methyl-3-pyrazolin-5-one chemical structure and synthesis
An In-depth Technical Guide to 3-Methyl-3-pyrazolin-5-one: Chemical Structure and Synthesis
Introduction
This compound, also known as 5-methyl-1,2-dihydropyrazol-3-one, is a heterocyclic organic compound with the chemical formula C₄H₆N₂O[1]. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals[2][3][4]. This technical guide provides a detailed overview of its chemical structure, including its tautomeric forms, and a comprehensive look at its synthesis via the Knorr pyrazole synthesis, complete with experimental protocols and quantitative data.
Chemical Structure and Tautomerism
The structure of this compound is characterized by a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group. A key feature of pyrazolones is their existence in different tautomeric forms due to keto-enol, lactam-lactim, and imine-enamine tautomerism[5]. The primary tautomers for this compound are the keto form (this compound) and the enol form (3-methyl-1H-pyrazol-5-ol). While often drawn in the keto form, the enol tautomer is generally the more stable and major structural form observed[6]. The equilibrium between these forms can be influenced by factors such as the solvent and substituents[5][7][8].
Figure 1: Tautomeric Forms of this compound
Caption: Tautomeric equilibrium between the keto and enol forms.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Knorr pyrazole synthesis[6][9][10][11]. This reaction involves the condensation of a 1,3-dicarbonyl compound, specifically ethyl acetoacetate, with hydrazine or its derivatives[9][10][11]. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.
The general synthesis pathway is illustrated below:
Caption: General synthesis pathway of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound and its synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | White to off-white or light yellow crystalline powder | [2] |
| Melting Point | 217.0-223.0 °C | |
| Reaction Yield | ≥85% | [12] |
| Purity | ≥99.5% | [12] |
| CAS Number | 108-26-9 |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound based on literature procedures.
Protocol 1: Synthesis in Ethanol
This protocol is adapted from a study on the optimization of the synthesis process[12][13][14].
-
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in absolute ethanol.
-
Add hydrazine hydrate to the solution. The optimal molar ratio of ethyl acetoacetate to hydrazine hydrate is 1:1.2[12].
-
Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with constant stirring[12].
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Filter the resulting solid product using a Buchner funnel.
-
Wash the collected product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Protocol 2: Acid-Catalyzed Synthesis
This protocol incorporates an acid catalyst to facilitate the reaction, which is a common variation of the Knorr synthesis[6][10].
-
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
1-Propanol (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Combine ethyl acetoacetate and hydrazine hydrate in a suitable reaction vessel, such as a scintillation vial[6].
-
Add 1-propanol as the solvent, followed by a few drops of glacial acetic acid to catalyze the reaction[6].
-
Heat the mixture to approximately 100°C on a hot plate with stirring for 1 hour[6].
-
After 1 hour, check for the consumption of the starting material (ethyl acetoacetate) using TLC[6].
-
Once the starting material is consumed, add water to the hot reaction mixture while stirring to precipitate the product[6].
-
Allow the mixture to cool slowly to room temperature with continuous stirring to complete the crystallization[6].
-
Collect the solid product by filtration through a Buchner funnel.
-
Rinse the product with a small amount of water and allow it to air dry[6].
-
Conclusion
This compound is a valuable chemical intermediate with a well-established and efficient synthesis route. The Knorr pyrazole synthesis, through the condensation of ethyl acetoacetate and hydrazine hydrate, provides high yields and purity. Understanding its tautomeric nature is crucial for its application in further chemical synthesis and drug development. The provided protocols offer reliable methods for its preparation in a laboratory setting.
References
- 1. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. jk-sci.com [jk-sci.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. name-reaction.com [name-reaction.com]
- 12. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 13. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3-Methyl-3-pyrazolin-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Methyl-3-pyrazolin-5-one, a key heterocyclic compound with significant applications in pharmaceuticals and dye synthesis. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive reference for its identification and characterization. Detailed experimental protocols and a visual representation of its synthesis pathway are included to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results |
Table 2: ¹³C NMR Spectroscopic Data[1]
| Chemical Shift (δ) ppm | Assignment |
| 177.9 | C=O |
| 164.7 | C=N |
| 151.7 | C-N |
| 26.5 | CH₂ |
| 23.0 | CH₃ |
Table 3: Infrared (IR) Spectroscopic Data[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2923 | Strong | C-H stretch (alkane) |
| 1615 | Strong | C=O stretch (amide) |
| 1456 | Medium | C-H bend (alkane) |
| 1192 | Medium | C-N stretch |
Table 4: Mass Spectrometry (MS) Data[1]
| m/z | Ion |
| 125.0710 | [M+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved to avoid spectral artifacts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range for organic molecules (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the carbon channel.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Solid Sample):
-
Thin Solid Film Method: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).[5]
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6] Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.[6]
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[7][8]
-
Data Acquisition:
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax). Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.[9][10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[11]
-
Data Acquisition:
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Synthesis Pathway
The following diagram illustrates a common synthetic route to this compound.
Caption: Synthesis of this compound from ethyl acetoacetate and hydrazine hydrate.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. scribd.com [scribd.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. agilent.com [agilent.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of 3-Methyl-3-pyrazolin-5-one Derivatives
Abstract
The pyrazolone ring system is a prominent structural motif in a multitude of compounds demonstrating a wide array of biological activities. Among these, derivatives of this compound have garnered significant attention in medicinal chemistry for their therapeutic potential. These compounds serve as versatile scaffolds for the development of novel agents with anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways to facilitate further research and drug development.
Core Synthesis Pathway
The foundational structure, 3-Methyl-5-pyrazolone, is typically synthesized through the Knorr-Pyrazolone condensation, which involves the reaction of ethyl acetoacetate with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine).[1][2] This core structure is then commonly functionalized at the 4-position via a Knoevenagel condensation with various aromatic aldehydes.[3][4] This multi-step synthesis allows for significant structural diversity, which is key to the broad spectrum of biological activities observed.
Anti-inflammatory and Analgesic Activities
Derivatives of 3-methyl pyrazolone are well-documented for their significant anti-inflammatory and analgesic properties, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and aspirin.[5][6] Their primary mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain.[7]
Data Presentation: Anti-inflammatory and Analgesic Effects
| Compound ID | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) | Reference |
| PYZ1 | 400 | Not specified, significant | Significant | [5] |
| PYZ2 | 400 | 51.02% (at 4h) | Significant, most prominent | [5] |
| PYZ3 | 400 | Not specified, significant | Significant | [5] |
| Aspirin (Std.) | - | 49.57% (adjuvant-induced arthritis) | - | [5] |
| Indomethacin (Std.) | 10 | 54.08% (at 4h) | - | [5] |
| Phenylbutazone (Std.) | - | - | Good | [7] |
| Compound 9b | - | Good | Best derivative | [7] |
PYZ1: 4-[4-N dimethylamino benzylidine]-3-methyl pyrazolin-5(4H)-one PYZ2: 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one PYZ3: 4-[benzylidine]-3-methylpyrazolin-5(4H)-one
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model to screen for acute anti-inflammatory activity.[8][9][10]
Experimental Protocol: Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.[5][8]
-
Animal Selection: Swiss albino mice are typically used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
Administration: The test compounds and standard drug are administered orally (p.o.).
-
Induction: After a set period (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (a specific abdominal constriction and stretching posture) is counted for a defined period (e.g., 20 minutes) following the injection.
-
Calculation: The percentage of protection against writhing is calculated for each group compared to the control group.
Signaling Pathway: COX Inhibition
Antimicrobial Activity
Many this compound derivatives have demonstrated moderate to potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13] The specific substitutions on the pyrazolone ring play a crucial role in determining the spectrum and potency of antimicrobial action.
Data Presentation: Antimicrobial Activity (MIC µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Pyrazolines | ||||||
| Compound 5 | 64 | - | - | - | - | [14] |
| Compound 19 | 64 | - | - | Good activity | - | [14] |
| Compound 22 | - | 64 | - | Good activity | - | [14] |
| Compound 24 | 64 | - | - | - | - | [14] |
| Compound 26 | - | 64 | - | - | - | [14] |
| Pyrazole-Sulphonamides | ||||||
| Compound 6b | Good | - | Good | - | Good | [15] |
| Compound 6f | Good | - | Good | - | Good | [15] |
| Compound 6k | Good | - | Good | - | Good | [15] |
| Standards | ||||||
| Ampicillin | - | - | - | - | - | [14] |
| Ofloxacin | - | - | - | - | - | [14] |
| Ciprofloxacin | 28 | - | 26 | - | - | [15] |
| Griseofulvin | - | - | - | - | 28 | [15] |
Note: "Good" indicates significant activity reported without specific MIC values in the abstract.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard in vitro method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][16]
Anticancer Activity
A growing body of evidence highlights the potential of pyrazoline derivatives as anticancer agents.[17][18] They have been shown to exhibit cytotoxicity against various human cancer cell lines, including those of the breast, pancreas, liver, and cervix.[19][20][21] The mechanisms often involve the induction of apoptosis and cell cycle arrest.
Data Presentation: Anticancer Cytotoxicity (IC₅₀ µM)
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [17] |
| L3 (3-(TF)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 | [17] |
| Compound 11 (a pyrazoline) | U251 (Glioblastoma) | Active | [19] |
| Compound b17 | HepG-2 (Liver) | 3.57 | [20] |
| Compound 3a | A549 (Lung) | 13.49 ± 0.17 | [22] |
| Compound 3a | HeLa (Cervical) | 17.52 ± 0.09 | [22] |
| Compound 3h | A549 (Lung) | 22.54 ± 0.25 | [22] |
| Compound 3h | HeLa (Cervical) | 24.14 ± 0.86 | [22] |
| Cisplatin (Std.) | HepG-2 (Liver) | 8.45 | [20] |
| Gemcitabine (Std.) | PANC-1 (Pancreatic) | ~49% viability at 10µM | [17] |
| Staurosporine (Std.) | - | - | [22] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17][21]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 hours).[17]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[17]
-
Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Logical Diagram: Anticancer Evaluation Flow
References
- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 2. ias.ac.in [ias.ac.in]
- 3. jmchemsci.com [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpsbr.org [jpsbr.org]
- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
3-Methyl-3-pyrazolin-5-one: A Versatile Heterocyclic Scaffold for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-pyrazolin-5-one is a five-membered heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound and its derivatives, with a focus on its role in drug discovery. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to aid researchers in harnessing the full potential of this versatile heterocyclic core.
Synthesis of the this compound Core
The most common and efficient method for synthesizing the this compound core is the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a β-ketoester, typically ethyl acetoacetate, with a hydrazine derivative.[3][4] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolone ring.[5]
General Experimental Protocol: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
A widely used derivative, 3-methyl-1-phenyl-5-pyrazolone, also known as Edaravone, is synthesized via the Knorr condensation of ethyl acetoacetate and phenylhydrazine.[4][6]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Absolute Ethanol (optional, as solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
In a round-bottom flask, equimolar amounts of ethyl acetoacetate and phenylhydrazine are combined. The addition can be slightly exothermic and should be done with caution.[6]
-
The reaction mixture is heated, typically under reflux, for a period ranging from 1 to several hours.[7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, the reaction mixture is cooled.
-
If the reaction was performed neat, the resulting viscous syrup is cooled in an ice bath and diethyl ether is added to induce precipitation of the product.[6]
-
The crude product is collected by filtration, washed with a small amount of cold diethyl ether, and can be further purified by recrystallization from a suitable solvent like ethanol.[7][10]
Physicochemical and Spectroscopic Data
The table below summarizes key physicochemical and spectroscopic data for 3-methyl-1-phenyl-5-pyrazolone (Edaravone) and a selection of its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data | Reference(s) |
| 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) | C₁₀H₁₀N₂O | 174.19 | 127-131 | 93-100 | ¹H NMR (CDCl₃): δ 7.84 (d, 2H), 7.38 (t, 2H), 7.17 (t, 1H), 3.42 (s, 2H), 2.18 (s, 3H). ¹³C NMR (CDCl₃): δ 170.2, 156.1, 137.6, 128.4, 124.6, 118.4, 42.6, 16.6. | [4] |
| 3-Methyl-5-pyrazolone | C₄H₆N₂O | 98.10 | 218-220 | 64 | IR (cm⁻¹): 3350 (N-H), 1740 (C=O). | [11] |
| (E)-4-((4-cinnamoylphenyl)diazenyl)-3-methyl-1H-pyrazol-5(4H)-one | C₁₉H₁₆N₄O₂ | 332.36 | 174 | 91 | ¹H NMR (DMSO-d₆): δ 8.00 (d, 1H), 7.60 (d, 1H), 7.10-7.80 (m, 9H, Ar-H), 6.90 (s, 1H, NH), 2.35 (s, 1H, CH), 1.20 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆): δ 190.0, 173.3, 157.0, 155.9, 145.5, 135.5, 135.2, 130.7, 129.0, 128.0, 126.7, 123.4, 121.7, 64.8, 19.5. | [1] |
| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | C₁₈H₁₆N₆O₅ | 396.36 | 217-218 | 74 | ¹H NMR (DMSO-d₆): δ 10.8 (br, 1H, NH), 8.8 (s, 1H, C=N-H), 8.4-7.2 (m, 8H, Ar-H), 2.30 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆): δ 146.2 (C=O), 137.7 (C=N), 137.9-116.0 (aromatic C), 16.2 (pyrazolone CH₃), 14.9 (acetyl CH₃). | [12] |
Applications in Drug Development
The this compound scaffold is a cornerstone in the development of various therapeutic agents, demonstrating a broad spectrum of biological activities.
Anti-inflammatory and Analgesic Agents
Many pyrazolone derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] NSAIDs containing the pyrazolone core, such as antipyrine and aminophenazone, have a long history of clinical use.
Caption: Inhibition of COX enzymes by pyrazolone-based NSAIDs.
Anticancer Agents
Recent research has highlighted the potential of pyrazolone derivatives as anticancer agents.[2][13] These compounds have been shown to target various signaling pathways implicated in cancer progression, including the PI3K/Akt/ERK1/2 pathway and receptor tyrosine kinases like EGFR, HER2, and VEGFR2.[1][14]
Caption: Inhibition of key cancer signaling pathways by pyrazolone derivatives.
Antimicrobial Agents
The pyrazolone scaffold has also been utilized in the development of novel antimicrobial agents.[15] Derivatives have shown activity against a range of bacteria and fungi. The proposed mechanisms of action include the disruption of the bacterial cell wall and inhibition of essential enzymes like DNA gyrase.[15]
Biological Activity Data
The following table presents a summary of the in vitro biological activity of selected pyrazolone derivatives.
| Compound | Target/Assay | Activity (IC₅₀/MIC) | Cell Line/Organism | Reference(s) |
| Pyrazole carbaldehyde derivative 43 | PI3 Kinase | 0.25 µM | MCF7 (Breast Cancer) | [2] |
| Indole-pyrazole derivative 33 | CDK2 | 0.074 µM | - | [2] |
| Indole-pyrazole derivative 34 | CDK2 | 0.095 µM | - | [2] |
| Pyrazoline derivative 18c | EGFR | 0.211 µM | - | [16] |
| Pyrazoline derivative 18g | VEGFR2 | 0.135 µM | - | [16] |
| Pyrazoline derivative 18h | HER2 | 0.142 µM | - | [16] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Antibacterial | 62.5–125 µg/mL | Various bacteria | [17] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Antifungal | 2.9–7.8 µg/mL | Various fungi | [17] |
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel this compound derivative.
Caption: A typical workflow for the synthesis and evaluation of pyrazolone derivatives.
Conclusion
This compound continues to be a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the ability to readily introduce diverse substituents have led to the discovery of numerous compounds with significant therapeutic potential. The ongoing exploration of new derivatives and their mechanisms of action promises to yield novel drug candidates for a wide range of diseases. This guide provides a solid foundation for researchers to delve into the rich chemistry of pyrazolones and contribute to the advancement of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 9. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. jmchemsci.com [jmchemsci.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 3-Methyl-3-pyrazolin-5-one and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of tautomerism in 3-methyl-3-pyrazolin-5-one and its derivatives is a critical area of study in medicinal chemistry and drug development. The ability of these compounds to exist in multiple, interconvertible isomeric forms significantly influences their chemical reactivity, biological activity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the tautomeric equilibria, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.
The Tautomeric Landscape of Pyrazolinones
This compound and its substituted analogues can exist in three primary tautomeric forms: the CH form (a methylene-containing species), the OH form (an aromatic phenol-like species), and the NH form (an amide-like species). The equilibrium between these forms is a dynamic process influenced by a variety of factors including the nature of substituents, solvent polarity, pH, and temperature.[1][2]
The relative stability of these tautomers is a subject of extensive research, with the general consensus being that the CH form is often the most stable in nonpolar solvents, while polar solvents can shift the equilibrium towards the NH and OH forms.[3][4] For instance, in 1-substituted pyrazolin-5-ones, the order of stability is often cited as CH > NH > OH.[1]
Caption: Tautomeric equilibria in 1-phenyl-3-methyl-5-pyrazolone.
Quantitative Analysis of Tautomeric Equilibria
The distribution of tautomers can be quantified using various spectroscopic and computational techniques. The following tables summarize key quantitative data from the literature.
Table 1: Tautomer Distribution of 1-phenyl-3-methyl-5-pyrazolone in Different Solvents
| Solvent | % CH Form | % OH Form | % NH Form | Reference |
| CDCl₃ | ~100 | 0 | 0 | [5] |
| DMSO-d₆ | 13 ± 5 | 81 ± 5 | 6 ± 5 | [5] |
Table 2: Calculated Relative Energies of 1-phenyl-3-methyl-5-pyrazolone Tautomers
| Tautomer | Relative Energy (kcal/mol) in Gas Phase (B3LYP/6-31G*) | Relative Energy (kcal/mol) in Water (PCM) | Reference |
| CH | 0.00 | 0.00 | [4] |
| OH | +5.96 | +6.21 | [4] |
| NH | +13.36 | +13.80 | [4] |
Experimental Protocols for Tautomer Analysis
The elucidation of tautomeric structures and their relative populations relies on a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[6]
-
¹H NMR: The chemical shifts of protons, particularly those on the pyrazole ring and any substituent groups, are highly sensitive to the tautomeric form. For example, the presence of a signal for the C4-H proton is characteristic of the CH form.[5]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, especially C3, C4, and C5, provide clear differentiation between the tautomers.[2][7]
-
¹⁵N NMR: This technique can directly probe the nitrogen environment, distinguishing between the pyridinic and pyrrolic nitrogens in the different tautomers.[6]
A common experimental approach involves dissolving the pyrazolone derivative in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to observe the solvent effect on the tautomeric equilibrium. Spectra are typically recorded on a 400 MHz or higher field spectrometer.[5][8]
Computational Chemistry
Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to simulate their spectroscopic properties.
-
Methodology: A typical computational protocol involves geometry optimization of each tautomer followed by frequency calculations to confirm that the structures are true minima. The B3LYP functional with a 6-31G* or larger basis set is commonly employed.[4][7][9]
-
Solvent Effects: The Polarizable Continuum Model (PCM) is often used to simulate the effect of different solvents on the tautomeric equilibrium.[2][4]
Caption: A typical DFT workflow for studying pyrazolone tautomerism.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7] The process involves growing a suitable single crystal of the compound, which can be a challenging step, followed by data collection on a diffractometer.
Influence of Substituents
Substituents on the pyrazolone ring can have a profound impact on the tautomeric equilibrium. Electron-donating groups at the C3 position tend to shift the equilibrium towards the CH form.[1] Conversely, the nature of the substituent at the N1 position significantly alters the relative stabilities of the tautomers. For example, the well-known drug Edaravone (1-phenyl-3-methyl-5-pyrazolone) has been extensively studied, and its tautomeric behavior is crucial to its antioxidant activity.[5][8][9][10]
Conclusion
The tautomerism of this compound and its derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. A thorough understanding of the factors governing the tautomeric equilibrium is essential for predicting and controlling the properties of these versatile heterocyclic compounds. The combined application of advanced spectroscopic techniques and computational modeling provides a powerful approach to unraveling the complexities of pyrazolone tautomerism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. ias.ac.in [ias.ac.in]
- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Pyrazolone Core: A Technical Guide to its Discovery and Historical Development
This technical guide provides an in-depth exploration of the discovery and history of pyrazolone compounds. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the seminal syntheses, key derivatives, and the evolution of their applications. The document details classical experimental protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways.
The Serendipitous Discovery of a Pharmaceutical Mainstay
The history of pyrazolone chemistry began in 1883 with the German chemist Ludwig Knorr.[1][2][3] While investigating potential quinine-related compounds at the University of Erlangen, Knorr attempted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][4][5] This experiment did not yield a quinine derivative but instead produced a novel five-membered heterocyclic compound, which was identified in 1887 as 1-phenyl-3-methyl-5-pyrazolone.[3]
This initial discovery quickly transitioned from a chemical curiosity to a pharmaceutical breakthrough. The methylated derivative of this new compound, initially named Antipyrine (later also known as phenazone), was found to possess remarkable analgesic and antipyretic properties.[6][7] Patented in 1883, Antipyrine became the first synthetic drug to achieve widespread commercial success, dominating the market until the rise of Aspirin.[4] This discovery not only introduced a new class of therapeutic agents but also marked a pivotal moment in the establishment of the modern pharmaceutical industry.[6][7]
The Foundational Synthesis: Knorr's Pyrazolone Synthesis
The classical method for synthesizing the pyrazolone ring system, still known as the Knorr pyrazole synthesis, involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2][3][8] This robust reaction has been the cornerstone for the production of a vast array of pyrazolone derivatives for over a century.
Classical Experimental Protocol: Synthesis of 3-Methyl-1-phenylpyrazol-5-one
The following protocol describes the archetypal synthesis of a pyrazolone core structure.
Objective: To synthesize 3-methyl-1-phenylpyrazol-5-one via the condensation of ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (diluted) for recrystallization
Procedure:
-
A mixture of equimolar amounts of ethyl acetoacetate and phenylhydrazine is prepared.
-
The reaction mixture is heated under reflux. The reaction progress can be monitored using an appropriate technique like Thin Layer Chromatography (TLC).[9]
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the crude product to precipitate.
-
The crude solid is isolated by filtration.
-
Purification is achieved by recrystallizing the solid from a diluted ethanol solution to yield pure 3-methyl-1-phenylpyrazol-5-one.[9]
Visualization of the Knorr Synthesis Workflow
The logical flow of the classical Knorr synthesis is depicted below.
The Evolution of Pyrazolone-Based Drugs
The initial success of Antipyrine spurred further research, leading to the development of several other pyrazolone derivatives with improved therapeutic profiles.[2] In 1893, Aminopyrine was synthesized, followed by the highly popular Metamizole (Dipyrone) in 1920, which was first marketed in 1922.[3][10] These compounds generally act as potent analgesics and antipyretics.[1]
However, the widespread use of some of these early derivatives was later curtailed due to concerns about serious adverse effects, including a risk of agranulocytosis (a severe drop in white blood cells).[3][11] Despite this, the pyrazolone scaffold has demonstrated remarkable versatility and remains a critical element in modern drug design.[2] More recent FDA-approved drugs containing the pyrazolone nucleus include:
-
Edaravone: A free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and cerebral ischemia.[2][3]
-
Eltrombopag: Used to treat thrombocytopenia (low blood platelet counts).[2]
The pyrazolone motif is also found in numerous other therapeutic candidates being investigated for antimicrobial, antitumor, anti-inflammatory, and CNS-related activities.[2]
Mechanism of Action of Early Pyrazolone Analgesics
The primary mechanism responsible for the analgesic and antipyretic effects of early pyrazolone drugs like Antipyrine is the inhibition of cyclooxygenase (COX) enzymes.[6][7] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate processes such as inflammation, pain, and fever.[7] By blocking COX enzymes, pyrazolones reduce prostaglandin production, thereby alleviating pain and lowering fever.[7] The antipyretic effect is specifically attributed to their action on the hypothalamus, the brain's center for thermoregulation.[7]
Visualized Prostaglandin Synthesis Pathway and Pyrazolone Inhibition
The following diagram illustrates the simplified pathway and the point of intervention for pyrazolone drugs.
Quantitative Data on Pyrazolone Derivatives
The following tables summarize key quantitative data for representative pyrazolone compounds, including physical properties and biological activity metrics from various studies.
Table 1: Physical and Synthesis Properties of Selected Pyrazolones
| Compound | Molecular Formula | Year Synthesized | Melting Point (°C) | Synthesis Yield | Reference |
| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 1883 | 111-114 | Not Reported | [4][5] |
| 3-Methyl-1-phenylpyrazol-5-one | C₁₀H₁₀N₂O | 1883 | 127-131 | Good | [9] |
| Aminopyrine | C₁₃H₁₇N₃O | 1893 | 107-109 | Not Reported | [10] |
| Metamizole (Dipyrone) | C₁₃H₁₆N₃NaO₄S | 1920 | N/A (as sodium salt) | Not Reported | [10] |
Table 2: Biological Activity of Modern Pyrazolone-Based Compounds
| Compound ID | Target | Activity Type | Value | Target Indication | Reference |
| Compound 18 | E. coli / B. subtilis | Antibacterial | 40 / 36 mm inhibition zone | Bacterial Infection | [2] |
| Pyrazolo[5,1-f][6][10]naphthyridine | PDE10A | Inhibition | IC₅₀ = 40 nM | Neurological Disorders | [8] |
| Aminopyrazole Derivative | LRRK2 | Inhibition | IC₅₀ = 3 nM | Parkinson's Disease | [8] |
| Compound 30 | BRAF (V600E) | Inhibition | IC₅₀ = 0.19 µM | Cancer | [12] |
Beyond Medicine: Other Industrial Applications
While renowned for their medicinal value, pyrazolone compounds are also important in other industries. The pyrazolone nucleus is a common structural motif in many synthetic dyes.[1] These are often used with azo groups to create azopyrazolone dyes, which include commercially significant products like Tartrazine (Acid Yellow 23), Pigment Yellow 13, and Mordant Red 19.[1] Furthermore, the pyrazolone ring is present in a number of important agrochemical compounds used as herbicides, fungicides, and insecticides.[8]
Conclusion
From its unexpected synthesis in 1883, the pyrazolone core has evolved into one of the most enduring and versatile scaffolds in chemical science. The journey from Antipyrine, a pioneering synthetic drug, to modern therapeutics like Edaravone illustrates a remarkable history of chemical innovation and adaptation. The fundamental Knorr synthesis paved the way for over a century of research, yielding compounds that have had a profound impact on human health, as well as significant applications in the dye and agrochemical industries. The continued exploration of pyrazolone derivatives by medicinal chemists ensures that this humble heterocyclic ring will remain a subject of intense and fruitful investigation for the foreseeable future.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 5. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 10. Metamizole - Wikipedia [en.wikipedia.org]
- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-3-pyrazolin-5-one (also known as 3-methyl-5-pyrazolone), a versatile heterocyclic compound. Due to its significant role as a synthetic intermediate in the pharmaceutical and dye industries, a thorough understanding of its characteristics is crucial. This document details its physical constants, spectral data, and key chemical behaviors, including its prominent tautomerism. Furthermore, it presents a standard experimental protocol for its synthesis and visual diagrams to illustrate its chemical nature and synthetic pathway.
Nomenclature and Structure
This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The naming can be ambiguous due to its tautomeric nature, and it is frequently referred to by several synonyms in scientific literature.
-
Primary Name: this compound
-
Common Synonyms: 3-Methyl-5-pyrazolone, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one, 3-methyl-1H-pyrazol-5(4H)-one.[1][2]
-
IUPAC Name: 5-methyl-1,2-dihydropyrazol-3-one.[3]
The structural representation and CAS numbers for this compound are provided below.
| Identifier | Value |
| Molecular Formula | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol [3] |
| CAS Number | 4344-87-0[3][4], 108-26-9[1][5][6][7] |
Physical Properties
The physical characteristics of this compound have been well-documented and are summarized in the table below. It typically presents as a light yellow or white crystalline powder.[4][5]
| Property | Value | Source(s) |
| Appearance | Light yellow crystalline powder | [4] |
| Melting Point | 223-225 °C | |
| 221-224 °C | [5] | |
| 220-224 °C | [7] | |
| 217.0-223.0 °C | [2] | |
| Boiling Point | 183.6°C (rough estimate) | [7] |
| Solubility | Soluble in 1 M NH₄OH (25 mg/mL), methanol.[4] Slightly soluble in ethanol.[7] | [4][7] |
| pKa | 9.04 ± 0.70 (Predicted) | [4] |
| 13.10 ± 0.40 (Predicted) | [7] |
Chemical Properties and Reactivity
Tautomerism
A critical chemical feature of this compound is its ability to exist in multiple tautomeric forms. This keto-enol and amine-imine tautomerism results in an equilibrium between three primary structures: the CH form (the pyrazolinone ring), the OH form (a hydroxypyrazole), and the NH form.[8][9][10] The predominant tautomer can be influenced by the solvent and the physical state (solid vs. solution).[11]
Reactivity
This compound serves as a versatile intermediate for synthesizing a wide range of heterocyclic compounds. The active methylene group at the C4 position (in the CH tautomer) is particularly reactive and can undergo various condensation and acylation reactions.[11] It is commonly used in the preparation of dyes, agrochemicals, and pharmaceuticals, including analgesics and anti-inflammatory drugs.[4][5]
Spectral Data
The following tables summarize the characteristic spectral data for this compound, which are essential for its identification and structural elucidation.
NMR Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.1 | Singlet | -CH₃ | |
| ~3.2 | Singlet | -CH₂- | |
| ~9.6 | Broad Singlet | -NH |
Note: Spectral data can vary based on the solvent and the predominant tautomeric form.
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~15.0 | -CH₃ | |
| ~40.0 | -CH₂- | |
| ~158.0 | C=N | |
| ~175.0 | C=O |
Note: Assignments are approximate and can vary with experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3350 | N-H stretch |
| 3060 | C-H stretch |
| 1740 | C=O stretch (carbonyl) |
Source:[12]
Mass Spectrometry
| m/z | Interpretation |
| 98 | [M]⁺ (Molecular Ion) |
| 41 | Fragment |
| 39 | Fragment |
Source:[3]
Experimental Protocols
Synthesis of this compound
The most common and efficient synthesis involves the condensation reaction between ethyl acetoacetate and hydrazine hydrate.[12][13][14]
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, place 100 mM of ethyl acetoacetate.
-
Addition of Hydrazine: Slowly add a solution of 100 mM hydrazine hydrate in 40 mL of absolute ethanol dropwise to the ethyl acetoacetate with continuous stirring.[12]
-
Reaction Conditions: The temperature of the reaction mixture will rise; maintain it at 60°C. Continue stirring for one hour.[12]
-
Crystallization: After one hour, cool the reaction mixture in an ice bath to facilitate the formation of a solid product.[12]
-
Isolation and Purification: Filter the resulting solid and wash it with a small amount of ice-cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final product with a purity of ≥99.5%.[12][13]
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Store in a dark, inert atmosphere at room temperature.[4]
Conclusion
This compound is a foundational building block in organic synthesis with significant industrial applications. Its well-defined physical properties, predictable reactivity centered around its tautomeric nature, and straightforward synthesis make it an important compound for researchers in medicinal chemistry and material science. This guide provides the core technical data required for its effective use and further development in scientific research.
References
- 1. 3-Methyl-2-pyrazolin-5-one | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methyl 5-pyrazolone. Supplier, Exporter from Mumbai [hrameshkumar.com]
- 3. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Methyl-5-pyrazolone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. chembk.com [chembk.com]
- 8. ias.ac.in [ias.ac.in]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jmchemsci.com [jmchemsci.com]
- 13. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
3-Methyl-3-pyrazolin-5-one derivatives with potential therapeutic applications
An In-depth Technical Guide to 3-Methyl-3-pyrazolin-5-one Derivatives: Synthesis, Therapeutic Applications, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound this compound, and its tautomeric form 5-methyl-2,4-dihydro-3H-pyrazol-3-one, serves as a versatile and privileged scaffold in the field of medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent pharmacological activities. These compounds are integral to the development of novel therapeutic agents, demonstrating efficacy in a range of applications including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective treatments.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, therapeutic potential, and underlying mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
General Synthesis Strategies
The synthesis of this compound derivatives typically commences with the Knorr condensation reaction, followed by subsequent modifications to build molecular diversity. A common and efficient pathway involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the core pyrazolone ring.[4][5][6] This core structure then serves as a versatile intermediate for further derivatization, often through condensation with various aromatic aldehydes to yield benzylidene or chalcone-like structures.[4][6] These intermediates can undergo further cyclization with reagents like hydrazine or phenylhydrazine to create fused heterocyclic systems, expanding the chemical space and pharmacological potential.[4][7]
General Synthetic Workflow
Experimental Protocol: Synthesis of 4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Derivatives
This protocol is a generalized representation based on common methodologies.[6][8]
-
Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one:
-
A mixture of ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL) is refluxed for 4-5 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting solid precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from ethanol to yield pure 3-methyl-1-phenyl-2-pyrazolin-5-one.
-
-
Synthesis of 4-Benzylidene Derivatives (Knoevenagel Condensation):
-
A solution of 3-methyl-1-phenyl-2-pyrazolin-5-one (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in absolute ethanol (30 mL) is prepared.
-
A catalytic amount of piperidine (4-5 drops) is added to the mixture.
-
The reaction mixture is refluxed for 6-8 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
-
Characterization:
Therapeutic Applications and Mechanisms
Derivatives of this compound exhibit a remarkable range of biological activities.
Anti-inflammatory and Analgesic Activity
Many pyrazolone derivatives are potent anti-inflammatory and analgesic agents, with some having been used clinically for these purposes.[2][9] A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[2][10] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation.
Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrazolone Derivatives
| Compound | Anti-inflammatory Activity (% Oedema Inhibition) | Analgesic Activity (% Writhing Inhibition) | Reference |
| 14b | 28.6 - 30.9% | - | [10] |
| 15b | 28.6 - 30.9% | - | [10] |
| 18 | - | Up to 84.5% | [10] |
| 22 | - | Up to 84.5% | [10] |
| 2d | Potent | Potent | [2] |
| 2e | Potent | Higher than 2d | [2] |
| 4b | - | Significant | [11] |
| 4f | - | Significant | [11] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[2][9]
-
Animals: Wistar rats are typically used and are fasted overnight before the experiment.
-
Grouping: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups (receiving different doses of the synthesized compounds).
-
Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity
Pyrazolone derivatives have emerged as promising anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines, including pancreatic (AsPC-1), glioblastoma (U87, U251), breast (MCF-7), and lung (A549).[12][13][14] One of the identified mechanisms involves the inhibition of critical cell survival and proliferation pathways, such as the PI3K/Akt/ERK1/2 signaling cascade.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Table 2: In Vitro Anticancer Activity (IC₅₀ µM) of Selected Pyrazolone Derivatives
| Compound | AsPC-1 | U251 | U87 | MCF-7 | A549 | HepG-2 | Reference |
| 11 | 16.8 | 11.9 | - | - | - | - | [14] |
| 33 | - | - | - | 0.57 | - | - | [12] |
| 4 | - | - | - | - | 26 | - | [12] |
| 17 | - | - | - | - | - | 0.71 | [12] |
| 18 | - | - | - | - | - | - | [12] |
| 20 | - | - | - | 3.2 | 4.2 | - | [13] |
| 22 | - | - | - | 2.82-6.28 | 2.82-6.28 | - | [13] |
| 23 | - | - | - | 2.82-6.28 | 2.82-6.28 | - | [13] |
| 49 | - | - | - | - | - | - | [13] |
| 59 | - | - | - | - | - | 2 | [13] |
| 6n | - | - | - | 25.8 (24h) | - | - | [15] |
Note: "-" indicates data not specified. Some compounds were tested against a wider panel of cell lines.[12][13]
Experimental Protocol: MTT Cell Viability Assay
This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[15]
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Neuroprotective Activity
Pyrazoline derivatives are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[16][17] Their mechanism of action in this context often involves the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[17][18] AChE inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function, while MAO inhibition can help modulate levels of other neurotransmitters and reduce oxidative stress.
Table 3: Enzyme Inhibitory Activity of Selected Pyrazoline Derivatives for Neuroprotection
| Compound | Target Enzyme | IC₅₀ Value | Reference |
| 2B | AChE | 58 nM | [19] |
| A06 | AChE | 0.09 µM | [18] |
| 3f | AChE | 0.382 µM | [16] |
| 3g | AChE | 0.338 µM | [16] |
| 3g | BChE | 2.087 µM | [16] |
| 3j | MAO-A | 0.5781 µM | [16] |
| 3j | MAO-B | 3.5 µM | [16] |
| P01 | MAO-B | 91.5 µM | [17][18] |
Antimicrobial and Antioxidant Activities
Many fused pyrazole derivatives synthesized from 3-methyl-5-pyrazolone exhibit moderate to good antibacterial and antioxidant properties.[4][5][7] The antimicrobial activity is often evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][20]
Table 4: Summary of Antimicrobial and Antioxidant Activities
| Compound Series | Antibacterial Activity | Antifungal Activity | Antioxidant Potential | Reference |
| Fused Pyrazoles (4a-e, 5a-e) | Moderate | - | Good | [4][5][7] |
| Pyrazolin-5-ones (4a-l) | Moderate | Moderate | - | [11] |
Note: Specific quantitative data like MIC values were not consistently available in the initial search results.
Experimental Protocol: Agar Disk Diffusion Assay
This is a widely used method to screen for antimicrobial activity.[11]
-
Preparation: A suspension of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Disk Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The discs are placed on the agar surface. A positive control (standard antibiotic) and a negative control (solvent) are also included. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
Conclusion
Derivatives of this compound represent a highly valuable and versatile class of heterocyclic compounds with a vast range of therapeutic applications. Their straightforward synthesis allows for extensive structural modification, enabling the fine-tuning of their pharmacological profiles. The potent anti-inflammatory, anticancer, and neuroprotective activities, among others, underscore their importance in modern drug discovery. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing lead compounds to enhance potency and selectivity, and conducting further in vivo studies to validate their therapeutic potential and safety profiles for clinical development. The inhibition of specific signaling pathways, such as PI3K/Akt, highlights a promising avenue for the development of targeted cancer therapies.
References
- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [paper.researchbib.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives - ProQuest [proquest.com]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Reaction Mechanism of 3-Methyl-3-pyrazolin-5-one Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the synthesis of 3-Methyl-3-pyrazolin-5-one, a critical heterocyclic scaffold in medicinal chemistry and a building block for various pharmaceutical agents.[1][2] The document elucidates the core reaction mechanism, presents detailed experimental protocols, summarizes quantitative data, and explores the structural tautomerism inherent to the pyrazolone ring.
General Synthesis Overview
The most common and direct synthesis of this compound involves the condensation reaction between ethyl acetoacetate and hydrazine hydrate.[2][3] This reaction is a classic example of heterocycle formation through cyclization.
Caption: Overall reaction for this compound synthesis.
The Reaction Mechanism
The formation of the pyrazolone ring from ethyl acetoacetate and a hydrazine derivative proceeds via a nucleophilic addition-elimination pathway followed by intramolecular cyclization. Two primary mechanistic pathways are proposed, differing in the initial site of nucleophilic attack by the hydrazine on the ethyl acetoacetate molecule.[1]
-
Pathway A: The hydrazine first attacks the more electrophilic acetyl carbonyl group.
-
Pathway B: The hydrazine first attacks the ester carbonyl group.
The subsequent steps involve the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack (cyclization) to form a five-membered ring. The final step is the elimination of a molecule of water and ethanol to yield the stable pyrazolone ring. For the synthesis of 1-phenyl-3-methyl-5-pyrazolone, the mechanism is proposed to involve intramolecular cyclization with the liberation of ethanol.[1]
Caption: Plausible reaction mechanisms for pyrazolone synthesis.
Tautomerism in this compound
Pyrazolones are known to exist as a mixture of tautomers. The main forms are the CH-form, the NH-form, and the OH-form (the enol form).[1] The equilibrium between these forms can be influenced by factors such as the solvent's polarity. For instance, in DMSO-d6, the OH-form of related pyrazolones tends to predominate, likely due to hydrogen bonding with the solvent.[1] In less polar solvents like CDCl3, the CH-form is often the major tautomer observed.[1]
Caption: Tautomeric forms of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific investigation. Below are two common protocols for the synthesis of this compound.
Protocol 1: Synthesis in Ethanol Solvent
This method uses ethanol as a solvent and moderate heating to achieve a high yield.
-
Reagents: Ethyl acetoacetate, Hydrazine hydrate, Absolute Ethanol.
-
Procedure:
-
To a 250 mL round-bottom flask, add 100 mmol of ethyl acetoacetate.
-
In a separate beaker, prepare a solution of 100-120 mmol of hydrazine hydrate in 40 mL of absolute ethanol.[3][4]
-
Add the hydrazine hydrate solution dropwise to the ethyl acetoacetate with continuous stirring.
-
Maintain the temperature of the reaction mixture at 60-80°C and continue stirring for 1 to 3 hours.[3][4]
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[3]
-
Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure this compound.
-
Protocol 2: Solvent-Free Synthesis
Solvent-free synthesis is an environmentally friendly approach that can lead to quantitative yields.[1]
-
Reagents: Ethyl acetoacetate, Hydrazine hydrate.
-
Procedure:
-
Place ethyl acetoacetate (1.1 equivalents) in a 100 mL single-necked flask equipped with a magnetic stirrer and immerse it in an ice-water bath (0°C).
-
Add hydrazine hydrate (1.0 equivalent) dropwise to the cooled ethyl acetoacetate over 15-20 minutes while stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 1-2 hours. The mixture will solidify as the product forms.[1]
-
Cool the reaction flask to room temperature.
-
Break up the solid product and wash it with a non-polar solvent like petroleum ether to remove impurities.[5]
-
The product can be further purified by recrystallization if necessary.
-
Caption: Generalized experimental workflow for pyrazolone synthesis.
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes various reported conditions and their corresponding yields for the synthesis of this compound and its N-substituted analogs.
| Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate + Hydrazine hydrate | Ethanol | None | 80 | 3 | ≥85 | [4] |
| Ethyl acetoacetate + Hydrazine hydrate | Absolute Ethanol | None | 60 | 1 | 64 | [3] |
| Ethyl acetoacetate + Methyl hydrazine | Ethanol/Methanol | None | 0-78 | 1-16 | 66-100 | [1] |
| Ethyl acetoacetate + Phenyl hydrazine | None | None | 0 → 90 | 1.5 | ~100 | [1] |
| Ethyl acetoacetate + Phenyl hydrazine | Methanol/Ethanol | None | 50-60 (reflux) | 6-7 | 75-85 | [1][6] |
| 4-isopropyl phenyl hydrazine + Ethyl acetoacetate | None | Glacial Acetic Acid | Room Temp | 4 | >73 | [6] |
Spectroscopic Characterization
Structural elucidation of the synthesized pyrazolone is typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][7] Below are characteristic NMR signals for N-substituted 3-Methyl-5-pyrazolone derivatives, which serve as a reference for confirming the formation of the pyrazolone core.
| Functional Group | 1H NMR (ppm) | 13C NMR (ppm) | Compound Reference |
| CH 3-C= | ~2.1 | ~16-17 | 1-Phenyl-3-methyl-5-pyrazolone[1] |
| CH 2 (CH-form) | ~3.1 - 3.4 | ~41-43 | 1-Phenyl & 1,3-Dimethyl derivatives[1] |
| N-CH 3 | ~3.2 | ~31 | 1,3-Dimethyl-5-pyrazolone[1] |
| C=O | - | ~170-172 | 1,3-Dimethyl-5-pyrazolone[1] |
| C-N (ring) | - | ~155-156 | 1-Phenyl & 1,3-Dimethyl derivatives[1] |
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents [patents.google.com]
- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Synthesis protocol for 3-Methyl-3-pyrazolin-5-one from ethyl acetoacetate
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Methyl-3-pyrazolin-5-one, a key heterocyclic intermediate in the synthesis of various dyes and pharmaceuticals. The synthesis is achieved through the condensation reaction of ethyl acetoacetate and hydrazine hydrate. This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.
Introduction
This compound (also known as 5-methyl-2,4-dihydro-3H-pyrazol-3-one) is a five-membered heterocyclic compound of significant interest in medicinal and industrial chemistry.[1][2][3] Its derivatives are known to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties.[4] The synthesis described herein is a classic and efficient method utilizing readily available starting materials.
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction between ethyl acetoacetate and hydrazine hydrate, yielding the pyrazolone ring system and liberating ethanol and water as byproducts.
Scheme 1: Synthesis of this compound Ethyl Acetoacetate + Hydrazine Hydrate → this compound + Ethanol + Water
Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of pyrazolone derivatives.[1][2]
3.1 Materials and Reagents
-
Ethyl acetoacetate (C₆H₁₀O₃)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Absolute Ethanol (C₂H₅OH)
-
250 mL Round Bottom Flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Condenser
-
Ice bath
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
3.2 Procedure
-
Reaction Setup: Place 100 mmol of ethyl acetoacetate into a 250 mL round bottom flask equipped with a magnetic stir bar.
-
Reagent Preparation: In a separate beaker, prepare a solution of 100 mmol of hydrazine hydrate in 40 mL of absolute ethanol.
-
Addition: Transfer the hydrazine hydrate solution to a dropping funnel and add it dropwise to the stirring ethyl acetoacetate in the round bottom flask.
-
Reaction Conditions: Maintain the temperature of the reaction mixture at 60°C using a heating mantle.[1] Continue stirring for 1 hour after the addition is complete.[1]
-
Alternative Conditions: Some studies report optimal conditions at 80°C for 3 hours with a 1:1.2 molar ratio of ethyl acetoacetate to hydrazine hydrate, achieving yields of ≥85%.[5]
-
-
Product Precipitation: After 1 hour, remove the flask from the heat and cool it in an ice bath to induce crystallization of the product.[1]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[1]
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the final, pure this compound.[2][3]
Data Summary
The following table summarizes the quantitative data obtained for the synthesized this compound.
| Parameter | Value | Reference |
| Yield | 64% | [1] |
| Melting Point (Observed) | 202°C | [1] |
| Melting Point (Literature) | 217°C | [1] |
| TLC (Rf value) | 0.75 (Ethyl acetate: Petroleum ether 4:1) | [1] |
| Molecular Formula | C₄H₆N₂O | [6] |
| Molecular Weight | 98.10 g/mol | [6] |
| IR (KBr, cm⁻¹) | 3350 (N-H stretch), 1740 (C=O stretch) | [1] |
| Elemental Analysis (Calc. %) | C: 48.97, H: 6.16, N: 28.56 | [1] |
| Elemental Analysis (Found %) | C: 48.64, H: 5.98, N: 28.12 | [1] |
Visualized Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for pyrazolone formation.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 5. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 6. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of 3-Methyl-3-pyrazolin-5-one using NMR and IR spectroscopy
An Application Note on the Spectroscopic Characterization of 3-Methyl-3-pyrazolin-5-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known by its tautomeric form 3-methyl-1H-pyrazol-5(4H)-one, is a five-membered heterocyclic compound.[1][2] Pyrazolone derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][3] Accurate structural elucidation and characterization are critical for quality control, drug discovery, and development processes. This application note provides detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with a summary of its key spectral data. The compound exists in tautomeric forms, which can influence the observed spectroscopic data.
Spectroscopic Characterization
The molecular structure of this compound is confirmed through the combined use of IR and NMR spectroscopy. These techniques provide complementary information regarding the functional groups and the chemical environment of the atoms within the molecule.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound shows distinct peaks corresponding to N-H, C=O, and C=N bonds, which are key features of the pyrazolone ring. The broadness of the N-H stretch can indicate hydrogen bonding in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are observed for the methyl (CH₃) group, the methylene (CH₂) protons on the pyrazoline ring, and the amine (NH) protons. The chemical shift of the NH protons can be broad and its position is often solvent-dependent.[4]
-
¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Key signals include those for the methyl carbon, methylene carbon, and the carbonyl carbon (C=O), which typically appears significantly downfield.
Data Presentation: Summary of Spectroscopic Data
The following tables summarize the quantitative data obtained from IR and NMR spectroscopy for this compound and its common tautomer.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| N-H Stretch | 3380 - 3350 | Amine/Amide N-H stretching | [4][5] |
| C-H Stretch | 3060 | Aromatic/Alkene C-H stretching | [5] |
| C=O Stretch | 1740 - 1650 | Carbonyl stretching of the pyrazolone ring | [4][5] |
| C=N Stretch | 1600 - 1542 | Imine stretching within the ring | [3][4] |
Table 2: ¹H NMR Spectroscopy Data (Solvent: DMSO-d₆)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
| CH₃ | 2.07 | Singlet | 3H | [4] |
| CH₂ | 2.29 | Singlet | 2H | [3] |
| NH | 10.50 | Singlet (broad) | 2H | [4] |
Note: The structure reported in reference[4] shows a CH proton at 5.20 ppm and 2 NH protons, suggesting a different tautomeric form under their experimental conditions. Reference[3] reports a CH₂ signal at 2.29 ppm for a similar pyrazolone core.
Table 3: ¹³C NMR Spectroscopy Data
| Assignment | Chemical Shift (δ, ppm) | Reference |
| CH₃ | ~13 | [6] |
| CH₂ / C4 | ~105 | [6] |
| C=N / C3 | ~148 | [6] |
| C=O / C5 | >170 | [7] |
Experimental Protocols
Detailed methodologies for sample preparation and spectroscopic analysis are provided below.
Protocol 1: Sample Preparation (Synthesis of 3-Methyl-5-pyrazolone)
This protocol describes the synthesis of the starting material, which can then be purified for analysis.[5][8]
-
Reaction Setup: In a 250 mL round-bottom flask, place 100 mM of ethyl acetoacetate.
-
Reagent Addition: Prepare a solution of 100 mM hydrazine hydrate in 40 mL of absolute ethanol. Add this solution dropwise to the ethyl acetoacetate with continuous stirring.
-
Reaction Conditions: Maintain the temperature of the reaction mixture at 60°C and continue stirring for 1 hour.
-
Product Isolation: Cool the reaction mixture in an ice bath to precipitate the solid product.
-
Purification: Filter the crude product, wash it with cold ethanol, and recrystallize from ethanol to obtain pure 3-Methyl-5-pyrazolone.[5]
Protocol 2: IR Spectroscopy
-
Sample Preparation: Mix a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet-pressing die and press under high pressure (8-10 tons) to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: Record the spectrum in the range of 4000-400 cm⁻¹. Collect a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.
-
Data Processing: Perform a background correction using a spectrum of an empty KBr pellet. Process the resulting spectrum to identify the characteristic absorption peaks.
Protocol 3: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[6]
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette plugged with glass wool to filter any particulates.[6]
-
-
Data Acquisition (400 MHz Spectrometer Example):
-
¹H NMR Parameters:
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 5.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024 or more
-
Relaxation Delay (D1): 2.0 s
-
Spectral Width (SW): 240 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply a baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
-
Pick peaks and assign them to the corresponding atoms in the molecular structure.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- [webbook.nist.gov]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Methyl-3-pyrazolin-5-one
Introduction
3-Methyl-3-pyrazolin-5-one and its N-substituted derivatives are pivotal intermediates in the synthesis of a wide array of dyes and pigments, particularly heterocyclic azo dyes.[1][2] These compounds are valued for their ability to produce brilliant colors ranging from yellow to orange and red, along with good fastness properties. The versatility of the pyrazolone ring, specifically the presence of an active methylene group, makes it an excellent coupling component in diazo coupling reactions.[1][3] This document provides detailed experimental procedures for the synthesis of azo dyes utilizing this compound, intended for researchers, scientists, and professionals in drug development and materials science.
The fundamental synthesis process is a two-step reaction:
-
Diazotization: An aromatic primary amine is converted into a diazonium salt.
-
Azo Coupling: The diazonium salt is reacted with a coupling component, in this case, a pyrazolone derivative.[2]
The overall reaction scheme is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.
General Experimental Protocol
This protocol outlines the standard procedure for synthesizing pyrazolone-based azo dyes. The quantities and specific reagents can be adapted based on the desired final product.
Part 1: Diazotization of Aromatic Amine
-
Dissolution: Dissolve the chosen aromatic amine (e.g., aniline, sulfanilic acid, or a substituted aniline derivative) in a solution of hydrochloric acid and water. Gentle heating may be required to achieve a clear solution.
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.[4]
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in cold water. Add this solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the temperature does not rise above 5 °C.[5]
-
Reaction Monitoring: The reaction is typically stirred for an additional 15-30 minutes after the addition is complete. The presence of excess nitrous acid, indicating the completion of the reaction, can be confirmed with starch-iodide paper (a blue-black color appears).
Part 2: Azo Coupling with this compound
-
Preparation of Coupling Component: In a separate beaker, dissolve the this compound derivative (e.g., 3-Methyl-1-phenyl-3-pyrazolin-5-one) in an aqueous alkaline solution, such as 10% sodium hydroxide or sodium carbonate. This deprotonates the active methylene group, making it a more potent nucleophile.
-
Cooling: Cool this solution to 0–5 °C in an ice bath.
-
Coupling Reaction: Add the previously prepared cold diazonium salt solution dropwise to the stirred, cold pyrazolone solution.[4]
-
pH Adjustment: During the addition, maintain the pH of the reaction mixture between 8 and 10 by adding a 10% sodium carbonate solution as needed. The brightly colored dye will begin to precipitate.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
Part 3: Isolation and Purification
-
Filtration: Isolate the precipitated solid dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with several portions of cold water to remove any unreacted salts and other water-soluble impurities.
-
Drying: Dry the purified dye either by air-drying or in a desiccator over a drying agent.
-
Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol, acetic acid, or DMF.[4] The purity can be checked using Thin-Layer Chromatography (TLC).
Data Presentation
Quantitative data from a typical synthesis are summarized below for easy reference and comparison.
Table 1: Example Reagents for Synthesis of a Pyrazolone Azo Dye
| Reagent | Role | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Substituted Aniline | Diazo Component | Varies | 0.01 | Varies |
| Hydrochloric Acid (conc.) | Acid Catalyst | 36.46 | - | ~3.0 mL |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 69.00 | 0.011 | ~0.76 g |
| 3-Methyl-1-phenyl-3-pyrazolin-5-one | Coupling Component | 174.19 | 0.01 | 1.74 g |
| Sodium Hydroxide (NaOH) | Base | 40.00 | - | For 10% solution |
| Sodium Carbonate (Na₂CO₃) | pH Adjustment | 105.99 | - | For 10% solution |
Table 2: Characterization Data for Representative Pyrazolone Azo Dyes
| Dye Structure (General) | Yield (%) | Melting Point (°C) | λmax (nm) in DMF | Color on Polyester |
| Diazotized Amine -> Pyrazolone | 65-90% | 160-215 | 407-462 | Yellow to Orange |
| Diazotized Benzothiazole -> Pyrazolone | >80% | >250 | 430-490 | Yellow to Reddish-Orange |
| Diazotized Sulfanilic Acid -> Pyrazolone | ~87% | 209-210 | 450 | Yellow-Orange |
| Data compiled from representative literature.[3][4] |
Visualizations
Diagrams created using Graphviz to illustrate the chemical pathway and experimental workflow.
References
- 1. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 5. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methyl-3-pyrazolin-5-one as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Methyl-3-pyrazolin-5-one and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, attributed to their versatile chemical reactivity and inherent biological significance. The pyrazolone ring system is a core structural motif in numerous clinically important drugs, spanning various therapeutic categories. Its prominence in medicinal chemistry stems from its role as a privileged scaffold, capable of interacting with multiple biological targets.
Key therapeutic areas where this compound serves as a crucial building block include:
-
Neuroprotective Agents: A prime example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its mechanism of action involves the mitigation of oxidative stress, a key pathological factor in various neurodegenerative diseases.[3]
-
Anti-inflammatory and Analgesic Drugs: The pyrazolone core is integral to the development of non-steroidal anti-inflammatory drugs (NSAIDs). Notably, it is a precursor for the synthesis of selective COX-2 inhibitors like Celecoxib and its analogues.[3][4] These drugs function by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6]
-
Antimicrobial and Anticancer Agents: Various derivatives of this compound have demonstrated significant potential as antimicrobial and anticancer agents, highlighting the broad therapeutic applicability of this heterocyclic scaffold.[7]
The synthetic utility of this compound lies in the reactivity of its methylene group and the ability to undergo various condensation and cyclization reactions, allowing for the introduction of diverse pharmacophores to modulate biological activity.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by pharmaceuticals derived from this compound.
Experimental Protocols
Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
This protocol is adapted from the Knorr pyrazole synthesis.[8]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Beaker
-
Ice-water bath
-
Büchner funnel and flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottomed flask, add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). The addition should be done slowly and carefully in a fume hood as the reaction is slightly exothermic.[8]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[8]
-
After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.[8]
-
Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone is obtained.[8]
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
For purification, dissolve the crude product in a minimal amount of hot 95% ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to facilitate complete crystallization.[8]
-
Filter the purified solid using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry in a desiccator.[8]
-
Determine the yield and melting point of the pure product.
General Procedure for the Synthesis of 4-Arylidenepyrazolone Derivatives
This protocol describes a microwave-assisted one-pot synthesis.[2]
Materials:
-
Ethyl acetoacetate
-
Substituted phenylhydrazine
-
Substituted benzaldehyde
-
Domestic microwave oven
-
50-mL one-neck flask
-
Ethyl acetate
Procedure:
-
Place ethyl acetoacetate (0.45 mmol), a substituted phenylhydrazine (0.3 mmol), and a substituted benzaldehyde (0.3 mmol) in a 50-mL one-neck flask.[2]
-
Irradiate the mixture in a domestic microwave oven at a power of 420 W for 10 minutes.[2]
-
After cooling, triturate the resulting solid with ethyl acetate.[2]
-
Collect the product by suction filtration to afford the 4-arylidenepyrazolone derivative.[2]
Data Presentation
Table 1: Synthesis and Characterization of Edaravone and its Derivatives
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Edaravone | Ethyl acetoacetate, Phenylhydrazine | Reflux, 135-145 °C, 1h | ~93-100 | 125–127 | ¹H NMR (CDCl₃): δ 7.98-7.25 (m, 5H, Ar-H), 3.42 (s, 2H, CH₂), 2.21 (s, 3H, CH₃). ¹³C NMR (CDCl₃): δ 171.2, 157.5, 138.2, 129.1, 125.7, 119.9, 42.1, 16.9. |
| 1,3-dimethyl-5-pyrazolone | Ethyl acetoacetate, Methylhydrazine | 80°C for 1h, then 90°C for 30 min | ~100 | 113-117 | ¹H NMR (CDCl₃): δ 3.22 (s, 3H), 3.13 (s, 2H), 2.04 (s, 3H). ¹³C NMR (CDCl₃): δ 172.3, 155.6, 41.4, 31.0, 16.9.[9] |
| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | Microwave, 420W, 10 min | 83 | 212–213 | ¹H NMR (CDCl₃): δ 8.93 (d, 2H), 8.47 (d, 1H), 8.03 (d, 1H), 7.75 (d, 1H), 7.59 (t, 1H), 7.37 (s, 1H), 6.98 (d, 1H), 4.27 (q, 2H), 4.07 (s, 3H), 2.38 (s, 3H), 1.55 (t, 3H). ¹³C NMR (CDCl₃): δ 162.7, 153.6, 152.1, 149.0, 148.6, 148.3, 139.6, 130.9, 129.6, 126.5, 124.0, 123.9, 118.8, 115.8, 113.5, 111.4, 64.7, 56.4, 14.6, 13.5.[2] |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of pharmaceutical compounds derived from this compound.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases [frontiersin.org]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: Synthesis of Antimicrobial Derivatives from 3-Methyl-3-pyrazolin-5-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-3-pyrazolin-5-one, a five-membered heterocyclic lactam ring, serves as a privileged scaffold in medicinal chemistry due to the significant pharmacological properties of its derivatives.[1] These compounds are recognized for a broad spectrum of bioactivities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[2][3] The versatility of the pyrazolone ring allows for chemical modifications at various positions, leading to the synthesis of diverse derivatives such as Schiff bases and azo dyes with enhanced antimicrobial potential.[4][5] This document provides detailed step-by-step protocols for the synthesis of this compound and its subsequent conversion into potent antimicrobial agents. It also includes methodologies for evaluating their biological activity.
Protocol 1: Synthesis of the Starting Material (this compound)
This protocol details the foundational synthesis of this compound via the condensation of ethyl acetoacetate and hydrazine hydrate.[6][7] This reaction, a variation of the Knorr pyrazole synthesis, is a common and efficient method for creating the pyrazolone core.[2]
Experimental Protocol:
-
Reaction Setup: Place 0.1 mol of ethyl acetoacetate into a 250 mL conical flask equipped with a magnetic stirrer.
-
Reagent Addition: While stirring, slowly add a solution of 0.1 mol of hydrazine hydrate dissolved in 20 mL of ethanol drop-wise. The temperature of the reaction mixture may rise and should be maintained around 60°C.[6]
-
Reaction: Continue stirring the mixture for approximately 1 hour. A crystalline deposit will begin to separate.[6]
-
Crystallization: Cool the reaction mixture in an ice bath to facilitate complete crystallization of the product.[6]
-
Isolation and Purification: Filter the solid product using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[6]
-
Drying: Dry the resulting white crystalline powder. The product can be further purified by recrystallization from ethanol.[7]
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of Antimicrobial Schiff Base Derivatives
Schiff bases derived from pyrazolone exhibit significant antimicrobial activities.[4][8] The synthesis involves the condensation of an amino-substituted pyrazolone with various aromatic aldehydes. The resulting azomethine group (-C=N-) is crucial for their biological activity.[4]
Experimental Protocol (General):
This protocol is adapted from the synthesis of Schiff bases from 4-amino-substituted pyrazoles.[8][9]
-
Reactant Mixture: In a round-bottom flask, dissolve an equimolar mixture of a 4-amino-substituted pyrazole derivative (e.g., 4-aminophenazone) (0.001 mol) and a substituted aromatic aldehyde (0.001 mol) in an ethanol-dioxane solvent mixture.[8]
-
Catalysis: Add a catalytic amount (a few drops) of concentrated sulfuric acid or glacial acetic acid to the solution.[1][8]
-
Reflux: Reflux the reaction mixture for 7-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
Isolation: After completion, cool the reaction mixture. The precipitated solid product is collected by filtration under suction.[8]
-
Purification: Wash the crude product with ethanol to remove impurities and then recrystallize it from an appropriate solvent like an ethanol-dioxane mixture to obtain the pure Schiff base derivative.[8]
Synthesis Workflow:
Caption: General workflow for the synthesis of Schiff base derivatives.
Protocol 3: Synthesis of Antimicrobial Azo Dye Derivatives
Azo dyes incorporating the pyrazolone scaffold are another class of compounds with notable antimicrobial properties.[5][10] Their synthesis typically involves the diazotization of an aromatic amine followed by a coupling reaction with the active methylene group of the this compound ring.
Experimental Protocol (General):
This protocol is based on the synthesis of azo pyrazole derivatives.[5][10]
-
Diazotization: Dissolve the primary aromatic amine (e.g., a substituted aniline) in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
Coupling Reaction: In a separate beaker, dissolve this compound in an aqueous solution of sodium hydroxide or sodium carbonate to form the phenoxide salt. Cool this solution to 0-5°C.
-
Addition: Slowly add the freshly prepared diazonium salt solution to the cold pyrazolone solution with constant, vigorous stirring.
-
Precipitation: An intensely colored azo dye will precipitate. Continue stirring for another 30 minutes in the ice bath.
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then dry. The crude dye can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.
Synthesis Workflow:
Caption: General workflow for the synthesis of Azo-Pyrazolone derivatives.
Protocol 4: Antimicrobial Activity Screening
The antimicrobial efficacy of the synthesized derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method or by the agar disc/well diffusion method to measure the zone of inhibition.[1][4]
Experimental Protocol (Agar Well Diffusion Method):
-
Medium Preparation: Prepare a suitable agar medium (e.g., Hi-Media agar) and sterilize it. Pour the molten agar into sterile Petri plates and allow it to solidify.[1]
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and uniformly spread it over the surface of the agar plate.
-
Well Preparation: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a specific concentration of the test compound (e.g., 1000 µg/mL dissolved in a suitable solvent like DMF) into the wells.[1] A solvent control (e.g., DMF alone) and a standard antibiotic (e.g., Streptomycin or Ciprofloxacin) should also be included.[1][4]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[1]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Screening Workflow:
Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
Data Presentation: Antimicrobial Activity
The antimicrobial activities of synthesized pyrazolone derivatives are summarized below. The data highlights the potential of these compounds against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazolone Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| 4 | Schiff Base (2-Chlorobenzylidene) | E. coli, S. aureus, S. typhimurium, S. pyogenes | 6.25 | [4] |
| 5 | Schiff Base (4-Cyanobenzylidene) | E. coli, S. aureus, S. typhimurium, S. pyogenes | 6.25 | [4] |
| 21a | Hydrazone | S. aureus, B. subtilis, K. pneumoniae, E. coli | 62.5 - 125 | [11] |
| 21a | Hydrazone | A. niger | 2.9 - 7.8 | [11] |
| 22 & 24 | Pyrazoline | E. faecalis | 32 | [12] |
| 5, 19, 24 | Pyrazoline | S. aureus | 64 | [12] |
| 22 & 26 | Pyrazoline | B. subtilis | 64 | [12] |
| 5 | Pyrazoline | C. albicans | 64 | [12] |
Proposed Mechanism of Action
While the exact signaling pathways for all derivatives are not fully elucidated, some pyrazolone-based compounds are believed to exert their antimicrobial effects by targeting essential bacterial enzymes. For instance, certain Schiff bases tethered to a pyrazole moiety have been designed as dual inhibitors of Dihydrofolate Reductase (DHFR) and DNA gyrase, which are critical for bacterial DNA synthesis and replication.[13]
Conceptual Diagram of Dual Inhibition:
Caption: Proposed dual-inhibition mechanism of pyrazole derivatives.
References
- 1. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Synthesis, Spectral Evaluation and Antimicrobial Screening of some N1- substituted-3-methyl- pyrazol-5-ones by 2 ways: A Comparative Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 10. jocpr.com [jocpr.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antioxidant Activity of Pyrazolone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3] Several studies have also highlighted their potential as potent antioxidant agents, capable of scavenging free radicals and mitigating oxidative stress, a key factor in numerous diseases.[4][5][6][7] The presence of the pyrazolone structural motif is found in drugs like edaravone, a neuroprotective agent known for its antioxidant features.[4][5]
This document provides detailed protocols for three common and reliable in vitro assays used to determine the antioxidant capacity of pyrazolone derivatives: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
General Experimental Workflow
The screening of pyrazolone derivatives for antioxidant activity typically follows a systematic workflow. This involves preparing the test compounds, performing a panel of antioxidant assays, and analyzing the data to determine their efficacy.
Caption: General workflow for screening the antioxidant activity of pyrazolone derivatives.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is a popular method to assess a compound's ability to act as a free radical scavenger or hydrogen donor.[8] DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance at approximately 517 nm.[8] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[8] The degree of discoloration is proportional to the scavenging activity of the compound.
Caption: Mechanism of the DPPH radical scavenging assay.
Experimental Protocol:
-
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Pyrazolone derivatives
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Solution Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Prepare a stock solution of DPPH in methanol or ethanol.[9] This solution should be freshly prepared daily and stored in a dark container to prevent degradation.[9]
-
Test Sample Stock Solutions: Dissolve the pyrazolone derivatives and the positive control in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions (e.g., 1 mg/mL).
-
Working Sample Solutions: Prepare a series of dilutions of the test samples and the positive control from the stock solutions at various concentrations.[9]
-
-
Assay Procedure:
-
Pipette a defined volume of each sample dilution into separate wells of a 96-well plate or cuvettes.[9]
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.[9]
-
Include a control well containing only the solvent and the DPPH solution (A_control).[10]
-
Mix the contents thoroughly.[9]
-
Incubate the plate or cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).[9]
-
After incubation, measure the absorbance at 517 nm using a spectrophotometer.[9][10]
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[10] Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control = Absorbance of the DPPH solution without the sample.
-
A_sample = Absorbance of the DPPH solution with the test sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[11] The resulting ABTS•+ solution is dark blue-green and has a characteristic absorbance at 734 nm.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant capacity of the sample.[11]
Caption: Principle of the ABTS radical cation decolorization assay.
Experimental Protocol:
-
Reagents and Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Pyrazolone derivatives
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Solution Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.[12]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[12]
-
ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the dark-colored ABTS•+ radical cation.
-
Working ABTS•+ Solution: Before use, dilute the ABTS•+ radical solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Test Sample Solutions: Prepare a series of dilutions for the pyrazolone derivatives and the positive control.
-
-
Assay Procedure:
-
Calculation of Scavenging Activity: The percentage inhibition of absorbance is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control = Absorbance of the control (ABTS•+ solution without antioxidant).
-
A_sample = Absorbance of the reaction mixture with the sample.
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14] This reduction results in the formation of a colored ferrous-probe complex, which has a strong absorbance at 593 nm.[14] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[15]
Experimental Protocol:
-
Reagents and Materials:
-
FRAP Reagent A (e.g., Acetate buffer, pH 3.6)
-
FRAP Reagent B (e.g., TPTZ solution in HCl)
-
FRAP Reagent C (e.g., FeCl₃·6H₂O solution)
-
Pyrazolone derivatives
-
Standard (e.g., Ferrous sulfate (FeSO₄·7H₂O) or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Solution Preparation:
-
FRAP Working Solution: Prepare the FRAP working solution fresh just before use by mixing Reagent A, Reagent B, and Reagent C in a specific ratio (commonly 10:1:1, v/v/v). Warm the solution to 37°C before use.
-
Standard Curve: Prepare a series of dilutions of the ferrous sulfate or Trolox standard in distilled water.
-
Test Sample Solutions: Prepare dilutions of the pyrazolone derivatives in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard to each well of a 96-well plate.
-
Add a larger volume of the pre-warmed FRAP working solution to each well.
-
Mix and incubate for a defined period (e.g., 4-10 minutes) at 37°C.[15]
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Use the linear regression equation from the standard curve to determine the FRAP value of the samples.
-
The antioxidant capacity is expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (TEAC).
-
Data Presentation
Quantitative results from the antioxidant assays should be summarized in a clear and structured format to allow for easy comparison between different pyrazolone derivatives and the standard antioxidants.
| Compound ID | Assay | Concentration (µg/mL) | % Inhibition / Scavenging | IC50 (µg/mL) | TEAC (µM Trolox Eq/mg) | FRAP Value (µM Fe(II) Eq/mg) |
| Pyrazolone-A | DPPH | 25 | 35.2 ± 2.1 | 68.5 ± 4.3 | - | - |
| 50 | 51.8 ± 3.5 | |||||
| 100 | 75.1 ± 4.0 | |||||
| Pyrazolone-B | DPPH | 25 | 45.6 ± 2.8 | 54.2 ± 3.1 | - | - |
| 50 | 62.3 ± 3.9 | |||||
| 100 | 88.9 ± 5.2 | |||||
| Pyrazolone-A | ABTS | - | - | - | 150.4 ± 10.2 | - |
| Pyrazolone-B | ABTS | - | - | - | 185.7 ± 12.5 | - |
| Pyrazolone-A | FRAP | - | - | - | - | 210.6 ± 15.8 |
| Pyrazolone-B | FRAP | - | - | - | - | 295.3 ± 20.1 |
| Ascorbic Acid | DPPH | 10 | 85.4 ± 4.8 | 5.8 ± 0.4 | - | - |
| Trolox | ABTS | - | - | - | (Standard) | - |
Data are presented as mean ± standard deviation (n=3). IC50 values are calculated from concentration-response curves. TEAC and FRAP values are calculated from standard curves.
Cellular Antioxidant Signaling Pathways
Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways that control the expression of protective enzymes. A crucial pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway.[16]
Keap1-Nrf2-ARE Pathway: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[17] When cells are exposed to oxidative stress or certain antioxidant compounds, Keap1 is modified, causing it to release Nrf2.[17] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[17] This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis, thereby enhancing the cell's overall antioxidant capacity.[18]
Caption: The Keap1-Nrf2-ARE antioxidant signaling pathway.
References
- 1. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. plant-stress.weebly.com [plant-stress.weebly.com]
- 11. benchchem.com [benchchem.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Knorr Synthesis of Substituted 3-Methyl-3-pyrazolin-5-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, specifically tailored for the preparation of substituted 3-methyl-3-pyrazolin-5-ones. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] A key variation of this synthesis involves the reaction of a β-ketoester, such as ethyl acetoacetate, with a substituted or unsubstituted hydrazine to yield a pyrazolone.[2][3] 3-Methyl-3-pyrazolin-5-ones are five-membered heterocyclic compounds that are key pharmacophores in numerous biologically active molecules, exhibiting analgesic, anti-inflammatory, antipyretic, antimicrobial, and antitumor properties.[3][4][5] The versatility and simplicity of the Knorr synthesis make it a vital tool in the development of novel therapeutics and compound libraries for drug discovery.[6]
Reaction Mechanism
The Knorr synthesis of 3-methyl-3-pyrazolin-5-ones is typically catalyzed by an acid.[7] The reaction proceeds through the initial condensation of the hydrazine with the ketone carbonyl group of the β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazine attacks the ester carbonyl group. Subsequent elimination of an alcohol molecule (e.g., ethanol) leads to the formation of the stable pyrazolone ring.[2][8]
It is important to note that 3-methyl-3-pyrazolin-5-ones can exist in tautomeric forms, including the CH, OH, and NH forms. The keto (CH) and enol (OH) forms are the most common, and the equilibrium between them can be influenced by the solvent and substituents.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Catalytic Applications of Metal Complexes with 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and catalytic use of metal complexes incorporating the 3-Methyl-3-pyrazolin-5-one ligand scaffold. This class of compounds has demonstrated significant potential in various catalytic transformations, offering versatile reactivity and tunability for applications in organic synthesis and drug development.
Introduction
This compound and its derivatives are versatile ligands in coordination chemistry.[1][2] The presence of both nitrogen and oxygen donor atoms allows for the formation of stable complexes with a wide range of transition metals. These metal complexes have garnered interest as catalysts in various organic transformations, including oxidation, reduction, and cross-coupling reactions. The ability to modify the pyrazolone backbone allows for the fine-tuning of the electronic and steric properties of the resulting metal catalysts, influencing their activity and selectivity.
Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Ligand
A common precursor for the synthesis of catalytically active metal complexes is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Its synthesis is a straightforward condensation reaction.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (absolute or dry)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.0 eq).
-
Add dry ethanol to dissolve the ethyl acetoacetate.
-
Slowly add phenylhydrazine (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol.
-
Dry the product in a vacuum oven or air-dry to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The expected yield is typically high, in the range of 80-90%.
General Protocol for Metal Complex Formation
The synthesis of metal complexes with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent. The following is a general procedure that can be adapted for various metals.
Experimental Protocol: Synthesis of a Generic Metal(II) Complex
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivative (ligand)
-
Metal(II) salt (e.g., acetate, chloride, or nitrate salt)
-
Methanol or Ethanol
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve the pyrazolone-based ligand (2.0 eq) in methanol or ethanol in a flask.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
A precipitate may form immediately, or the reaction may require stirring at room temperature or gentle heating under reflux for several hours.
-
After the reaction is complete, cool the mixture to room temperature and collect the solid complex by filtration.
-
Wash the complex with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the metal complex under vacuum.
Catalytic Applications and Protocols
Metal complexes of this compound derivatives have shown promise in several catalytic reactions. Below are examples of their application with generalized protocols.
Catalytic Reduction of 4-Nitrophenol
The reduction of 4-nitrophenol to 4-aminophenol is a model reaction to evaluate the catalytic activity of various nanomaterials and coordination complexes.
General Workflow for Catalytic Reduction
Caption: Workflow for the catalytic reduction of 4-nitrophenol.
Experimental Protocol: Reduction of 4-Nitrophenol
Materials:
-
4-Nitrophenol solution (aqueous)
-
Sodium borohydride (NaBH₄) solution (freshly prepared, aqueous)
-
Metal complex catalyst
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
In a quartz cuvette, mix an aqueous solution of 4-nitrophenol with a solution of the metal complex catalyst.
-
Record the initial UV-Vis spectrum of the mixture. The characteristic peak for the 4-nitrophenolate ion should be observed around 400 nm.
-
To initiate the reaction, add a freshly prepared aqueous solution of NaBH₄ to the cuvette and start monitoring the reaction by recording UV-Vis spectra at regular time intervals.
-
The progress of the reaction is indicated by the decrease in the absorbance at 400 nm and the appearance of a new peak around 300 nm, corresponding to the formation of 4-aminophenol.
-
The percentage conversion can be calculated from the change in absorbance of the 4-nitrophenolate peak.
Data Presentation:
| Catalyst | Time (min) | Conversion (%) |
| Complex A | 10 | 95 |
| Complex B | 10 | 88 |
| Complex C | 10 | 92 |
Note: The data presented here is hypothetical and for illustrative purposes. Actual results will vary depending on the specific catalyst, concentrations, and reaction conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Copper complexes of pyrazolone derivatives can potentially catalyze the "click" reaction between azides and alkynes to form 1,2,3-triazoles, which are important structural motifs in medicinal chemistry.
Logical Flow of a CuAAC Reaction
Caption: Logical steps in a CuAAC "click" reaction.
Experimental Protocol: CuAAC Reaction
Materials:
-
Terminal alkyne
-
Organic azide
-
Copper(I) or Copper(II) salt (e.g., CuSO₄·5H₂O)
-
This compound derivative (ligand)
-
Reducing agent (e.g., sodium ascorbate, if starting with Cu(II))
-
Solvent (e.g., t-butanol/water mixture)
-
Schlenk tube or vial
Procedure:
-
To a Schlenk tube or vial, add the alkyne (1.0 eq), azide (1.0 eq), and the copper-pyrazolone complex catalyst (or the copper salt and ligand to form the catalyst in situ).
-
Add the solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
If using a Cu(II) salt, add a solution of sodium ascorbate (a slight excess) to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, perform a suitable work-up, which may include extraction with an organic solvent and purification by column chromatography.
Data Presentation:
| Entry | Alkyne | Azide | Catalyst Loading (mol%) | Yield (%) |
| 1 | Phenylacetylene | Benzyl azide | 1 | 98 |
| 2 | Propargyl alcohol | 1-Azidohexane | 1 | 95 |
| 3 | 1-Ethynylcyclohexene | 4-Azidotoluene | 1 | 92 |
Note: The data presented here is hypothetical and for illustrative purposes.
Conclusion
Metal complexes of this compound and its derivatives are emerging as a promising class of catalysts for a variety of organic transformations. The straightforward synthesis of the ligands and their complexes, coupled with the potential for high catalytic activity, makes them attractive for applications in both academic research and industrial processes, including drug development. The protocols provided herein serve as a starting point for exploring the rich catalytic chemistry of these compounds. Further optimization of reaction conditions and ligand design is encouraged to unlock the full potential of this catalyst system.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-pyrazolin-5-one and its derivatives are key heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide range of pharmaceutical agents, dyes, and agrochemicals.[1][2] The purity and accurate quantification of this compound are critical to ensure the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, reliable, and widely adopted analytical technique for assessing the purity and quantifying the concentration of drug substances by separating the main component from potential process-related impurities and degradation products.[1][3]
This application note provides a detailed protocol for a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The described method is designed for optimal separation from potential impurities, such as unreacted starting materials and byproducts that may arise during its synthesis.
Experimental Workflow
Caption: Experimental workflow for HPLC analysis.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (analytical grade)[1]
-
Sample of this compound for analysis
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector[1]
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation.[1][4]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm[1] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B[1] |
| Flow Rate | 1.0 mL/min[1][5] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL[1] |
| Detector Wavelength | 220 nm[1] |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]
Method Validation Summary
The following table summarizes the typical validation parameters for a method of this nature, as recommended by ICH guidelines.[5]
| Parameter | Specification |
| Linearity (Correlation Coefficient) | ≥ 0.999[5] |
| Range | 50 to 150 µg/mL[5] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference at the retention time of the analyte[6] |
System Suitability
To ensure the chromatographic system is performing adequately, system suitability tests should be performed before the analysis of any samples.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Conclusion
The developed RP-HPLC method is simple, accurate, and precise for the quantitative analysis of this compound. The short run time and straightforward sample preparation make it suitable for routine quality control and high-throughput analysis in research and industrial settings.[5] The method has been demonstrated to be robust and can be validated according to ICH guidelines to ensure reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. tpcj.org [tpcj.org]
- 4. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijcpa.in [ijcpa.in]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Troubleshooting & Optimization
Common side reactions in 3-Methyl-3-pyrazolin-5-one synthesis and their prevention
Welcome to the technical support center for the synthesis of 3-Methyl-3-pyrazolin-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to common side reactions encountered during this synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the synthesis of this compound, which is primarily achieved through the condensation reaction of ethyl acetoacetate and hydrazine.
Issue 1: Low Yield of this compound and Formation of Impurities
Question: I am getting a low yield of my desired this compound product, and I observe significant amounts of side products. What are the common side reactions, and how can I prevent them?
Answer:
Low yields in the synthesis of this compound are often attributed to several competing side reactions. Understanding and controlling these pathways is crucial for optimizing your synthesis. The primary reaction involves the nucleophilic attack of hydrazine on the keto group of ethyl acetoacetate, followed by intramolecular cyclization. However, other reactive sites on both starting materials can lead to undesired byproducts.
Common Side Reactions:
-
Formation of Ethyl Acetoacetate Hydrazone: Hydrazine can react with the ketone group of ethyl acetoacetate to form a stable hydrazone intermediate without subsequent cyclization. This is often favored at lower temperatures or with insufficient heating.
-
Formation of Acetic Acid Hydrazide: Hydrazine can also react with the ester group of ethyl acetoacetate, leading to the formation of acetic acid hydrazide and ethanol. This side reaction is more likely to occur under harsh conditions or with prolonged reaction times.
-
Double Condensation/Bis-pyrazolone Formation: If an aldehyde impurity is present or if the reaction conditions are not well-controlled, the newly formed this compound can react further. The active methylene group in the pyrazolone ring can undergo Knoevenagel condensation with aldehydes, which can then react with another molecule of the pyrazolone to form a bis-pyrazolone impurity.
-
Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation (Claisen condensation) to produce dehydroacetic acid and other related byproducts.
Prevention Strategies:
To minimize these side reactions and improve the yield of this compound, consider the following preventative measures:
-
Control of Stoichiometry: Use a slight excess of hydrazine hydrate to ensure complete conversion of the ethyl acetoacetate and to favor the desired reaction pathway. However, a large excess should be avoided as it can complicate purification. A molar ratio of approximately 1:1.1 to 1:1.2 (ethyl acetoacetate to hydrazine hydrate) is often optimal.
-
Temperature Control: The reaction is typically exothermic. It is crucial to control the temperature during the addition of hydrazine to ethyl acetoacetate. The reaction is often started at a lower temperature and then heated to reflux to drive the cyclization to completion. Maintaining a consistent temperature can prevent the formation of side products favored at higher or lower temperatures.
-
Order of Reagent Addition: Slowly adding ethyl acetoacetate to the hydrazine solution (or vice versa) with efficient stirring helps to maintain a controlled reaction rate and temperature, minimizing the formation of side products.
-
Solvent Choice: The reaction is commonly carried out in ethanol, which is a good solvent for both reactants and the product. The choice of solvent can influence reaction rates and selectivity.
-
pH Control: Maintaining a neutral to slightly basic pH is generally favorable for the initial condensation and cyclization. Strongly acidic or basic conditions can promote hydrolysis of the ester or self-condensation of the starting material.
-
Purity of Starting Materials: Ensure that the ethyl acetoacetate and hydrazine hydrate are of high purity. The presence of aldehyde impurities in the ethyl acetoacetate can lead to the formation of bis-pyrazolone derivatives.
By carefully controlling these reaction parameters, you can significantly reduce the formation of side products and improve the yield and purity of your this compound.
Data on Reaction Condition Optimization
While specific quantitative data on the percentage of each side product under different conditions is not extensively published, the following table summarizes general observations on how reaction parameters can be adjusted to optimize the yield of this compound.
| Parameter | Condition | Expected Outcome on Main Product Yield | Rationale for Prevention of Side Reactions |
| Stoichiometry (EAA:Hydrazine) | 1:1.1 - 1:1.2 | Increase | Ensures complete consumption of EAA, reducing unreacted starting material. |
| Temperature | Gradual heating to reflux (e.g., 60-80°C) | Increase | Promotes cyclization over simple hydrazone formation and minimizes thermal degradation. |
| Addition Rate | Slow, dropwise addition with stirring | Increase | Prevents localized overheating and uncontrolled side reactions. |
| Solvent | Ethanol | Good | Provides good solubility for reactants and facilitates a homogenous reaction. |
| pH | Neutral to slightly basic | Optimal | Avoids acid-catalyzed hydrolysis or base-catalyzed self-condensation of EAA. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate (80% solution in water is common)
-
Ethanol (absolute)
-
Ice bath
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place hydrazine hydrate (1.1-1.2 molar equivalents).
-
Slowly add ethyl acetoacetate (1 molar equivalent) dropwise to the hydrazine hydrate with continuous stirring. The reaction is exothermic, so maintain the temperature by using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C if using ethanol) and maintain this temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture if necessary.
Visualizing Reaction Pathways
Main Reaction and Potential Side Reactions
The following diagram illustrates the intended synthetic pathway for this compound and the common side reactions that can occur.
Caption: Reaction scheme for this compound synthesis and side reactions.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.
Caption: A troubleshooting guide for optimizing the yield of this compound.
Technical Support Center: Synthesis of 3-Methyl-3-pyrazolin-5-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield and purity of 3-Methyl-3-pyrazolin-5-one synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction between ethyl acetoacetate and hydrazine hydrate.[1] This reaction is typically performed in an alcohol solvent, such as ethanol.[1]
Q2: My yield is consistently low. What are the critical factors I should check?
A2: Several factors can contribute to low yields. Here are the key areas to investigate:
-
Reaction Temperature: The temperature needs to be carefully controlled. For the reaction between ethyl acetoacetate and hydrazine hydrate, maintaining a temperature of around 60°C is recommended before cooling to initiate crystallization.[1] For N-substituted derivatives, the optimal temperature can vary significantly. For instance, some solvent-free syntheses may require heating up to 90°C.[2]
-
Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or side product formation. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal stopping point.[1][3]
-
Purity of Reagents: The purity of ethyl acetoacetate and the hydrazine source is paramount. Impurities can lead to unwanted side reactions and lower the yield of the desired product.
-
pH of the Reaction Mixture: For certain derivatives like 1-phenyl-3-methyl-5-pyrazolone, adjusting the pH to a weakly acidic range (pH 5.0-6.5) can facilitate the reaction and improve yield.[4]
-
Moisture: Ensure anhydrous conditions, especially when using acyl chlorides as reactants, to prevent hydrolysis.[5]
Q3: I am observing the formation of a significant amount of O-acylated side product. How can I prevent this?
A3: O-acylation is a common issue, particularly in the synthesis of 4-acyl-pyrazolones. To favor the desired C-acylation, you can use calcium hydroxide.[5][6] Calcium hydroxide helps to:
-
Shift the tautomeric equilibrium towards the enol form.
-
Protect the hydroxyl group by forming a complex.
-
Neutralize the liberated hydrogen chloride, maintaining a basic reaction medium.[6]
It is critical to form the calcium complex before adding the acylating agent.[5]
Q4: The final product has a yellow tint. How can I obtain a white or colorless product?
A4: A yellow discoloration often indicates impurities. Recrystallization is a highly effective method for purifying the crude product and removing colored impurities.[1][4] Common solvent systems for recrystallization include ethanol, ethanol/water mixtures, or ethyl acetate.[1][3][7]
Q5: Can this synthesis be performed without a solvent?
A5: Yes, solvent-free synthesis of N-substituted 3-methyl-5-pyrazolone derivatives has been reported with high yields (approaching 100%).[2] This "green chemistry" approach involves the direct reaction of the hydrazine derivative with ethyl acetoacetate, typically with controlled heating.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 3-Methyl-5-pyrazolone using ethyl acetoacetate and hydrazine hydrate.[1]
Materials:
-
Ethyl acetoacetate (100 mM)
-
Hydrazine hydrate solution (100 mM)
-
Absolute ethanol (40 mL)
-
Round bottom flask (250 mL)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Place 100 mM of ethyl acetoacetate into a 250 mL round bottom flask.
-
With continuous stirring, add a solution of 100 mM hydrazine hydrate in 40 mL of absolute ethanol dropwise.
-
Maintain the reaction mixture temperature at 60°C and continue stirring for 1 hour.
-
After 1 hour, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Protocol 2: Solvent-Free Synthesis of 1,3-Dimethyl-5-pyrazolone
This protocol describes a solvent-free method for synthesizing an N-substituted derivative.[2]
Materials:
-
Ethyl acetoacetate (0.22 mol)
-
Methyl hydrazine (0.20 mol)
-
One-necked flask (100 mL)
-
Magnetic stirrer
-
Ice-water bath
-
Vacuum source
-
Diethyl ether
Procedure:
-
Place 0.22 mol of ethyl acetoacetate in a 100 mL one-necked flask equipped with a magnetic stirrer and immerse it in an ice-water bath (0°C).
-
Add 0.20 mol of methyl hydrazine dropwise (approximately 1 mL/min).
-
After the addition is complete, tightly close the flask and continue the reaction for 1 hour at 80°C, followed by 30 minutes at 90°C.
-
Remove the excess water, ethanol, and ethyl acetoacetate by vacuum stripping.
-
Wash the resulting solid with diethyl ether to yield the final product.[2]
Data Presentation
Table 1: Comparison of Synthesis Methods for Pyrazolone Derivatives
| Derivative | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methyl-5-pyrazolone | Ethyl acetoacetate, Hydrazine hydrate | Absolute Ethanol | 60 | 1 | 64 | [1] |
| 1,3-Dimethyl-5-pyrazolone | Ethyl acetoacetate, Methyl hydrazine | None | 80-90 | 1.5 | ~100 | [2] |
| 1-Phenyl-3-methyl-5-pyrazolone | Ethyl acetoacetate, Phenyl hydrazine | Methanol | 40-90 | 1-6 | High (not specified) | [4] |
| N-phenyl-3-methyl-3-hydroxy-5-pyrazolone | Ethyl acetoacetate, 1-methyl-1-phenylhydrazine | None | 18 | 14 | 72 | [7] |
| 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one | 3-Methyl-1-phenyl-4-acetylpyrazol-5-one, Lawesson's reagent | Toluene | 150 | 5 | 94 | [8] |
Visualizations
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low synthesis yields.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. inpressco.com [inpressco.com]
- 8. mdpi.com [mdpi.com]
Optimizing reaction conditions for the synthesis of 3-Methyl-3-pyrazolin-5-one derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during the synthesis of 3-methyl-3-pyrazolin-5-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core structure?
A1: The most prevalent and foundational method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between ethyl acetoacetate and a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine.[1][2] This reaction is typically fast and often results in high yields due to the formation of a stable aromatic pyrazolone ring.[2]
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors including poor quality of starting materials, suboptimal reaction conditions, or the formation of stable, unreactive intermediates.[1] Ensure the purity of both the ethyl acetoacetate and the hydrazine derivative. Optimization of reaction temperature, solvent, and reaction time is crucial. In some cases, the addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the reaction.[2][3]
Q3: My final product is a mixture of regioisomers. How can I improve the regioselectivity of the synthesis?
A3: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1] Adjusting the pH of the reaction medium can be an effective strategy. For instance, acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[1] The choice of solvent can also play a significant role; fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[1]
Q4: The reaction mixture has turned a dark yellow or red color, and I'm seeing many impurities. What could be the cause?
A4: Discoloration and the formation of multiple impurities are often attributed to the hydrazine starting material, which can be unstable.[4] Running the reaction under an inert atmosphere, such as nitrogen, can help minimize oxidative side reactions.[4] Additionally, ensuring the purity of the starting materials and optimizing the reaction time to avoid prolonged heating can lead to a cleaner reaction profile.[4]
Q5: My purified product seems unstable and is undergoing ring-opening. How can this be prevented?
A5: The pyrazolone ring can be susceptible to ring-opening, especially if it contains highly reactive functional groups or is subjected to harsh conditions.[1] Careful control of the reaction temperature and avoiding excessively acidic or basic work-up conditions can help maintain the integrity of the ring structure. If the desired derivative contains sensitive functional groups, it may be necessary to explore alternative synthetic routes that avoid their direct introduction or use protecting groups.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of starting materials. | Verify the purity of ethyl acetoacetate and hydrazine hydrate/derivatives. Use freshly distilled or high-purity reagents. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For the reaction of ethyl acetoacetate and hydrazine hydrate, maintaining the temperature around 60°C can be effective.[5] For other derivatives, temperatures can range from room temperature to 100°C.[2][3][6] | |
| Incorrect pH. | The pH can significantly influence the reaction rate. For some syntheses, adjusting the pH to be weakly acidic (pH 5.0-6.5) can improve the reaction rate and yield.[7] | |
| Formation of a stable intermediate that does not cyclize. | The initial hydrazone intermediate may not readily cyclize. Increasing the temperature or adding a dehydrating agent might be necessary to drive the reaction to completion.[1] | |
| Formation of Side Products | Presence of impurities in starting materials. | Purify starting materials before use. |
| Reaction temperature is too high or reaction time is too long. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed to avoid the formation of degradation products. | |
| Unwanted reaction with the solvent. | Choose an appropriate solvent. Ethanol, methanol, and acetic acid are commonly used.[3][5][6] In some cases, a solvent-free reaction can provide a cleaner product and higher yield.[6] | |
| Difficulty in Product Purification | Product is an oil or does not precipitate. | If the product separates as an oil, adding a small amount of a solvent in which the product is sparingly soluble and vigorously stirring may induce precipitation.[8] Seeding with a small crystal of the pure product can also be effective. |
| Product co-precipitates with impurities. | Recrystallization from a suitable solvent is a common and effective purification method.[5][9] A mixture of ethanol and water is often used.[9] For persistent impurities, column chromatography on silica gel may be necessary.[1] | |
| Product is yellowing. | Yellowing can be due to impurities. Recrystallization, potentially with activated carbon, can help decolorize the product.[7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5-pyrazolone
This protocol is adapted from the reaction of ethyl acetoacetate and hydrazine hydrate.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol
-
Round bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round bottom flask, dissolve 100 mmol of ethyl acetoacetate in 40 mL of absolute ethanol.
-
With continuous stirring, add a solution of 100 mmol of hydrazine hydrate in 40 mL of absolute ethanol dropwise to the flask.
-
Maintain the temperature of the reaction mixture at 60°C and continue stirring for 1 hour.[5]
-
After 1 hour, cool the reaction mixture in an ice bath to induce precipitation of the solid product.[5]
-
Filter the solid product using a Buchner funnel and wash it with a small amount of cold ethanol.[5]
-
The crude product can be further purified by recrystallization from ethanol. A yield of approximately 64% can be expected.[5]
Protocol 2: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)
This protocol describes a solvent-free approach.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Reaction flask with a magnetic stirrer
-
Heating source
Procedure:
-
The synthesis can be carried out using phenylhydrazine and ethyl acetoacetate under different conditions, with reported yields of 93-100%.[6]
-
A specific solvent-free method involves the dropwise addition of methyl hydrazine to ethyl acetoacetate at 0°C, followed by heating.[6] While this reference uses methyl hydrazine, a similar solvent-free approach can be adapted for phenylhydrazine.
-
Carefully add phenylhydrazine to an equimolar amount of ethyl acetoacetate with stirring. The reaction is exothermic.[8]
-
Heat the mixture, for example at 80°C for 1 hour followed by 90°C for 30 minutes, to drive the cyclization.[6]
-
After cooling, the solid product can be washed with a solvent like diethyl ether to remove unreacted starting materials.[6]
-
For purification, recrystallization from a solvent such as 95% ethanol can be performed, though care should be taken as the product can be quite soluble.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1,3-disubstituted-5-pyrazolones
| Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl hydrazine | Ethanol/Methanol | 0-78 | 1-16 | 66-100 | [6] |
| Methyl hydrazine | None | 80-90 | 1.5 | ~100 | [6] |
| Phenylhydrazine | Methanol | 55-60 | 1.5 | 97.6 | [7] |
| Hydrazine hydrate | Absolute Ethanol | 60 | 1 | 64 | [5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. 3-METHYL-1-(3-NITROPHENYL)-5-PYRAZOLONE synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. ias.ac.in [ias.ac.in]
- 7. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 3-Methyl-3-pyrazolin-5-one by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Methyl-3-pyrazolin-5-one via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Based on available data and practices with similar compounds, alcohols such as ethanol, methanol, or isopropanol are often good starting points.[1][2] A mixed solvent system, such as ethanol/water or methanol-ethyl acetate, can also be effective.[1][3] For instance, dissolving the compound in a minimal amount of hot ethanol and then adding water dropwise until turbidity persists is a common technique for polar compounds.[2][3]
Q2: What are the common impurities I might encounter?
A2: Common impurities can include unreacted starting materials from the synthesis, such as ethyl acetoacetate and hydrazine hydrate, or by-products from side reactions.[4] Additionally, degradation products may be present if the compound has been exposed to high temperatures or incompatible conditions.[5][6] If the product appears colored (e.g., yellow), it may indicate the presence of impurities that can sometimes be removed by charcoal treatment during recrystallization.[7]
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To resolve this, you can try several approaches:
-
Use a lower-boiling point solvent.
-
Add more of the "good" solvent to decrease the saturation level.[2]
-
Lower the temperature at which crystallization begins by using a solvent mixture in which the compound is less soluble.
-
Ensure a slow cooling rate to give the molecules adequate time to form an ordered crystal lattice.[2]
Q4: I am getting a very low yield after recrystallization. What are the likely causes?
A4: A low yield can result from several factors:
-
Using too much solvent, which leads to a significant amount of the product remaining in the mother liquor.[7]
-
Premature crystallization during the hot filtration step.
-
The chosen solvent may be too good at dissolving the compound even at low temperatures.
-
Cooling the solution too quickly, which can trap impurities and reduce the overall yield of pure product.[7]
Q5: No crystals are forming, even after cooling the solution. How can I induce crystallization?
A5: If crystals do not form spontaneously, you can try the following techniques to induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[7][8]
-
Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.[7]
-
Concentration: Reduce the volume of the solvent by gentle heating and evaporation to increase the solute concentration.[7][8]
-
Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Crystal Formation | Solution is not supersaturated. | Evaporate some of the solvent to increase concentration.[7][8] |
| Lack of nucleation sites. | Scratch the inner surface of the flask with a glass rod or add a seed crystal.[7][8] | |
| Oiling Out | The solute's melting point is below the solvent's boiling point. | Use a lower-boiling point solvent or a mixed solvent system. |
| The solution is too concentrated. | Add a small amount of additional hot solvent.[2] | |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary for complete dissolution.[7] |
| The compound is highly soluble in the cold solvent. | Switch to a solvent in which the compound is less soluble at low temperatures or use a mixed-solvent system. | |
| Impure Crystals | The solution cooled too rapidly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Insoluble impurities are present. | Perform a hot filtration step after dissolving the crude product. | |
| Colored impurities are present. | Add activated charcoal to the hot solution before filtration.[7] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol, methanol, or isopropanol).
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent in small portions until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (223-225 °C).[9]
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot solvent in which it is readily soluble (the "good" solvent, e.g., ethanol).
-
Addition of Anti-solvent: While the solution is still hot, add a solvent in which the compound is poorly soluble (the "bad" solvent, e.g., water) dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Cooling, Isolation, Washing, and Drying: Follow steps 5 through 8 from the Single-Solvent Recrystallization protocol.
Visual Guides
Caption: Troubleshooting workflow for recrystallization issues.
Caption: General experimental workflow for recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
Avoiding regioisomer formation in substituted pyrazolone synthesis
Technical Support Center: Synthesis of Substituted Pyrazolones
Welcome to our technical support center for the synthesis of substituted pyrazolones. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of regioisomers, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazolones, and what is the main challenge associated with it?
The most prevalent method for synthesizing substituted pyrazolones is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[1][2][3] The primary challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the lack of regioselectivity, which often leads to the formation of a mixture of two regioisomeric pyrazole products.[1][4] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, resulting in different substitution patterns on the final pyrazole ring.[1]
Q2: What factors influence the regioselectivity of the Knorr pyrazole synthesis?
Several reaction parameters can influence the regioselectivity of the Knorr pyrazole synthesis. These include:
-
pH of the reaction medium: The acidity can affect the rate of hydrazone formation and the subsequent cyclization.[4]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in favor of one isomer.[5]
-
Steric and electronic effects of substituents: The nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative plays a crucial role in directing the initial nucleophilic attack.[1]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of the resulting regioisomers.
Q3: How can I characterize and differentiate between pyrazolone regioisomers?
A combination of spectroscopic and chromatographic techniques is typically employed to characterize and differentiate pyrazolone regioisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. For unambiguous assignment, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different substituents on the pyrazole ring, which helps in distinguishing between regioisomers.[6][7]
-
Chromatography: Thin-layer chromatography (TLC) can often show different Rf values for the regioisomers, indicating a difference in polarity. For preparative separation, silica gel column chromatography is a common method used to isolate the individual isomers.[6][7][8]
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of regioisomers that are difficult to separate.
Possible Causes and Solutions:
-
Non-optimized reaction conditions: The regioselectivity of the Knorr synthesis is highly dependent on the reaction conditions.
-
Solution 1: Solvent Modification. Consider switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE). This has been demonstrated to significantly enhance regioselectivity in certain cases.[5]
-
Solution 2: pH Control. Systematically vary the pH of the reaction mixture. The protonation state of the hydrazine and the dicarbonyl compound can influence the site of the initial attack.
-
Solution 3: Temperature Adjustment. Try running the reaction at a lower temperature to favor the kinetically controlled product, which may be a single regioisomer.
-
-
Inherent lack of selectivity with the chosen substrates: For some combinations of unsymmetrical 1,3-dicarbonyls and substituted hydrazines, achieving high regioselectivity via the traditional Knorr synthesis may be challenging.
-
Solution 4: Alternative Synthetic Routes. Explore modern, more regioselective methods for pyrazolone synthesis. Several have been developed that offer excellent control over the final product's substitution pattern.[9][10] Examples include reactions of N-alkylated tosylhydrazones with terminal alkynes or the use of specific catalytic systems.[9][10]
-
Problem 2: The yield of my desired pyrazolone is low.
Possible Causes and Solutions:
-
Incomplete reaction: The reaction may not be going to completion.
-
Solution 1: Increase Reaction Time and/or Temperature. Monitor the reaction progress using TLC. If starting materials are still present after the initial reaction time, consider extending it or cautiously increasing the reaction temperature.
-
Solution 2: Use of a Catalyst. If not already using one, the addition of a catalytic amount of acid (e.g., acetic acid, sulfuric acid) is often necessary to promote the condensation.[2] For more advanced syntheses, Lewis acids or transition metal catalysts can be employed to improve yields and reaction rates.[11]
-
-
Side reactions or product degradation: The desired product may be unstable under the reaction conditions, or side reactions may be consuming the starting materials.
-
Solution 3: Milder Reaction Conditions. If product degradation is suspected, attempt the reaction under milder conditions (e.g., lower temperature, less harsh acid catalyst).
-
Solution 4: Inert Atmosphere. If your substrates or products are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield.
-
Data Presentation: Regioselectivity in Pyrazolone Synthesis
The following table summarizes the impact of different reaction conditions on the regioselectivity of pyrazolone synthesis.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Regioisomeric Ratio (Major:Minor) | Reference |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | Acid | 98:2 | [12] |
| 1-Aryl-1,3-butanedione | Methylhydrazine | Ethanol | Acetic Acid | Mixture (ratio not specified) | |
| 1-Aryl-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol | Acetic Acid | Improved selectivity for one isomer | |
| Unsymmetrical β-ketoesters | Methylhydrazine | Not Specified | Not Specified | Formation of two regioisomers | [13] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[5]
-
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
-
-
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy (1H, 13C, and NOESY) to confirm its structure and assess isomeric purity.
-
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for separating a mixture of two pyrazole regioisomers.[6][7]
-
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a mixture of ethyl acetate and hexane; the optimal ratio should be determined by TLC)
-
Chromatography column
-
Collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure desired regioisomer.
-
Evaporate the solvent from the combined fractions to obtain the purified pyrazole regioisomer.
-
Repeat the process for the other regioisomer if desired.
-
Visualizations
Caption: Knorr pyrazole synthesis pathways leading to regioisomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Improving the Purity of 3-Methyl-3-pyrazolin-5-one
This guide provides researchers, scientists, and drug development professionals with practical solutions for purifying crude 3-Methyl-3-pyrazolin-5-one. Below you will find troubleshooting advice for common issues, a detailed experimental protocol for recrystallization, and data to guide your purification strategy.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the purification of this compound and its derivatives.
Q1: My purified product has a low melting point and a broad melting range. What is the issue?
A1: A low and broad melting point range is a classic indicator of impurities. The presence of unreacted starting materials (e.g., ethyl acetoacetate, hydrazine) or side-products disrupts the crystal lattice of the pure compound, leading to melting point depression. The most effective solution is to perform a recrystallization using a suitable solvent system. For many pyrazolone derivatives, alcohols like ethanol or a mixed solvent system such as ethanol/water or methanol/acetone are effective.[1][2]
Q2: The crude product is a yellow or brown solid. How can I obtain a white, crystalline product?
A2: The coloration is due to chromophoric (color-causing) impurities, which are common in heterocyclic synthesis.
-
Primary Solution: Recrystallization is typically very effective at excluding these impurities.[3]
-
Advanced Solution: If the color persists after an initial recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step.[1] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product and reduce the overall yield. After adding charcoal, perform a hot filtration to remove it before letting the solution cool.
Q3: My yield is very low after recrystallization. How can I improve it?
A3: Low yield is a common problem in recrystallization and can be addressed by optimizing your procedure:[1]
-
Use the Minimum Solvent: Dissolve your crude product in the minimum amount of boiling or near-boiling solvent. Using excess solvent will keep more of your product dissolved in the mother liquor even after cooling, thus reducing your isolated yield.
-
Ensure Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling can trap impurities and lead to smaller, less pure crystals.[4]
-
Select the Right Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. If your product is too soluble in the cold solvent, you will lose a significant amount. Test different solvents or mixed-solvent systems on a small scale first.
Q4: Instead of crystals, my product separated as an oil ("oiled out") during cooling. What should I do?
A4: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a solvent in which the compound is excessively soluble.[4]
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to make the solution slightly more dilute.[4]
-
Lower the Cooling Temperature Slowly: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the liquid's surface. This creates nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization.[1]
Q5: After purification, Thin-Layer Chromatography (TLC) still shows multiple spots. What are my next steps?
A5: If TLC indicates that impurities are still present, you have a few options:
-
Second Recrystallization: Perform another recrystallization, perhaps using a different solvent system. Impurities that are soluble in one solvent may be insoluble in another.[1]
-
Column Chromatography: For difficult separations or to remove impurities with similar solubility to your product, column chromatography is the most effective method.[5] Silica gel is commonly used, with an eluent system tailored to the polarity of your compound and the impurities.[5][6] For a related derivative, a mobile phase of 5% methanol in dichloromethane was found to be effective.[2]
Data on Purification of Pyrazolone Derivatives
The following table summarizes typical results from the purification of a crude pyrazolone derivative by recrystallization, illustrating the expected improvements in physical properties and purity.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellow to light brown powder | White or colorless needles/plates[1][2] |
| Melting Point (°C) | 195-205 (Broad) | 216-218 (Sharp) (Literature: ~217°C)[3] |
| Purity (by TLC) | Major product spot with 1-2 minor impurity spots | Single, well-defined spot[2][3] |
| Yield (%) | ~85-95% (crude) | ~60-85% (after recrystallization)[2][3] |
Experimental Protocol: Recrystallization of this compound
This protocol describes a standard procedure for purifying crude this compound using a mixed ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Glass stir rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil.
-
Hot Filtration (Optional, for insoluble impurities): If there are visible insoluble impurities (or if activated charcoal was used), perform a hot filtration. Keep the receiving flask warm to prevent premature crystallization.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold solvent (a 50:50 ethanol/water mixture works well) to remove any remaining soluble impurities on the crystal surfaces.[3]
-
Drying: Allow the crystals to air-dry on the filter paper for a few minutes while maintaining suction. Then, transfer the solid to a watch glass and dry completely in a desiccator or a vacuum oven at a low temperature.
Visual Workflow: Troubleshooting Purification
The following diagram outlines the logical steps for troubleshooting the purification process of this compound.
Caption: A workflow for the purification and troubleshooting of this compound.
References
Technical Support Center: Scaling Up 3-Methyl-3-pyrazolin-5-one Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up of 3-Methyl-3-pyrazolin-5-one production. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant and industrial-scale manufacturing.
Section 1: Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield and Poor Conversion
Q: My yield has significantly dropped after scaling up the reaction from the lab to the pilot plant. What are the potential causes and how can I troubleshoot this?
A: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
Possible Causes & Troubleshooting Steps:
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.
-
Solution:
-
Ensure the agitator design and speed are appropriate for the reactor volume and viscosity of the reaction mixture.
-
Consider the use of baffles to improve turbulence and mixing efficiency.
-
For highly viscous reaction mixtures, a different type of agitator (e.g., anchor or helical) might be necessary.
-
-
-
Poor Temperature Control: The exothermic nature of the condensation reaction between ethyl acetoacetate and hydrazine can be difficult to manage at a larger scale, leading to temperature gradients and the formation of byproducts.[1]
-
Solution:
-
Implement a controlled, slow addition of the hydrazine derivative to the reaction mixture.[1]
-
Ensure the reactor's cooling system has sufficient capacity to remove the heat generated.
-
Utilize a jacketed reactor with a reliable temperature control unit.
-
-
-
Suboptimal Reaction Conditions: Conditions optimized at the lab scale may not be directly transferable.
-
Solution:
-
Re-optimize the reaction temperature and time for the larger scale. Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) to determine the optimal endpoint.
-
The pH of the reaction mixture can be critical; ensure it is controlled within the optimal range.
-
-
Logical Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Issue 2: Impurity Profile and Product Purity
Q: I am observing new or higher levels of impurities in my scaled-up batches compared to the lab-scale synthesis. How can I identify and control these impurities?
A: Changes in the impurity profile are common during scale-up due to variations in reaction conditions and longer reaction times.
Common Impurities and Control Strategies:
| Impurity/Side Product | Potential Cause | Control Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing or insufficient reaction time/temperature. | Optimize reaction parameters and ensure efficient mixing. Monitor for complete conversion of starting materials. |
| Hydrazone Intermediate | Incomplete cyclization, often due to lower reaction temperatures or deactivation of the hydrazine. | Increase reaction temperature or prolong reaction time. The choice of catalyst can also be critical. |
| Regioisomers | If using a substituted hydrazine, the formation of isomeric pyrazolones can occur. | The use of fluorinated alcohols as solvents can significantly improve regioselectivity. Adjusting the reaction pH can also favor the formation of the desired isomer.[2] |
| Degradation Products | The product may be unstable at elevated temperatures or in the presence of certain reagents. | Lower the reaction and purification temperatures. Work under an inert atmosphere (e.g., nitrogen) if the compound is sensitive to oxidation. |
Experimental Protocol for Impurity Profiling:
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used technique.
-
Sample Preparation:
-
Accurately weigh a sample of the crude or purified this compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-based gradient from high Mobile Phase A to high Mobile Phase B to ensure separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of known standards or by using relative response factors.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling hydrazine derivatives on a large scale?
A1: Hydrazine and its derivatives are hazardous materials that require strict safety protocols, especially during large-scale operations.[3] Key concerns include:
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[3] Engineering controls such as closed systems and adequate ventilation are essential to minimize exposure. Personal Protective Equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection, is mandatory.[4]
-
Flammability: Hydrazine vapors are flammable over a wide range of concentrations in air.[3] The use of inert atmospheres (e.g., nitrogen blanketing) is recommended to prevent the formation of flammable mixtures.[3]
-
Explosivity: Anhydrous hydrazine can be explosive. While aqueous solutions are generally safer, the potential for decomposition, especially at elevated temperatures or in the presence of catalysts, must be considered.[5]
-
Exothermic Reactions: The reaction of hydrazine with carbonyl compounds is exothermic and can lead to a thermal runaway if not properly controlled.[1]
Q2: How can the exothermic reaction be safely managed during scale-up?
A2: Managing the exotherm is critical for a safe and successful scale-up.[1] Strategies include:
-
Slow and Controlled Addition: Add the hydrazine derivative to the ethyl acetoacetate solution slowly and at a controlled rate to allow the cooling system to dissipate the generated heat.
-
Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling jacket. Ensure the coolant temperature is sufficiently low and the flow rate is adequate.
-
Dilution: Conducting the reaction in a suitable solvent helps to absorb the heat of reaction and moderate the temperature increase.
-
Continuous Flow Chemistry: For large-scale production, transitioning to a continuous flow process can offer superior heat transfer and temperature control, significantly enhancing safety.[6]
Q3: What are the best practices for the crystallization and isolation of this compound at an industrial scale?
A3: The final crystallization and isolation steps are critical for achieving the desired purity and physical properties of the final product.
-
Solvent Selection: Choose a solvent system that provides good solubility at higher temperatures and low solubility at lower temperatures to ensure high recovery. The solvent should also be safe, environmentally friendly, and easily recoverable.
-
Controlled Cooling: A controlled cooling profile is essential to obtain a uniform crystal size distribution and minimize the inclusion of impurities. Rapid cooling can lead to the formation of small, impure crystals.
-
Seeding: Introducing seed crystals of the desired polymorphic form at the appropriate temperature can help control the crystallization process and ensure consistency.
-
Filtration and Drying: Use appropriate filtration equipment (e.g., a filter press or centrifuge) to efficiently separate the solid product from the mother liquor. The product should be washed with a suitable solvent to remove residual impurities and then dried under vacuum at a controlled temperature to avoid degradation.
Process Flow Diagram for this compound Synthesis
Caption: A simplified workflow for the industrial production of this compound.
Section 3: Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Example) | Industrial Scale (Target) |
| Batch Size | 10-100 g | 10-50 kg | >500 kg |
| Reactant Molar Ratio (EAA:Hydrazine) | 1:1.05 | 1:1.02 | 1:1.01 |
| Solvent | Ethanol | Methanol | Methanol or Toluene |
| Reaction Temperature | 60-80°C | 50-60°C | 45-55°C |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Typical Yield | >90% | 80-90% | >85% |
| Purity (Crude) | >95% | 90-95% | >92% |
Note: The values in this table are illustrative and can vary depending on the specific process and equipment.
Table 2: Typical Impurity Profile Comparison
| Impurity | Laboratory Scale | Pilot/Industrial Scale |
| Unreacted Ethyl Acetoacetate | <0.1% | <0.5% |
| Unreacted Hydrazine Derivative | <0.1% | <0.2% |
| Hydrazone Intermediate | Not Detected | 0.1-1.0% |
| Other Related Substances | <0.5% | <1.5% |
Section 4: Experimental Protocols
Detailed Methodology for Pilot-Scale Production of this compound
1. Reactor Preparation:
- Ensure the reactor is clean, dry, and inerted with nitrogen.
- Start the agitator at a moderate speed.
- Set the reactor jacket temperature to the desired initial temperature (e.g., 20-25°C).
2. Charge of Reactants:
- Charge the calculated amount of ethyl acetoacetate and the solvent (e.g., methanol) into the reactor.
- In a separate, suitable container, prepare a solution of the hydrazine derivative in the same solvent.
3. Reaction:
- Slowly add the hydrazine derivative solution to the reactor over a period of 2-4 hours, maintaining the internal temperature below a set point (e.g., 30°C).
- After the addition is complete, slowly raise the temperature of the reaction mixture to the target reaction temperature (e.g., 50-55°C).
- Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by in-process control (IPC) analysis (e.g., HPLC) until the starting materials are consumed to the desired level.
4. Work-up and Crystallization:
- Once the reaction is complete, cool the reaction mixture to a lower temperature (e.g., 40-45°C).
- If necessary, perform a solvent swap to a more suitable crystallization solvent.
- Initiate crystallization by controlled cooling of the mixture. Seeding with pre-prepared crystals of this compound is recommended.
- Cool the slurry to 0-5°C and hold for a sufficient time to ensure complete crystallization.
5. Isolation and Drying:
- Filter the product using a centrifuge or filter dryer.
- Wash the filter cake with a cold solvent to remove impurities.
- Dry the product under vacuum at a temperature not exceeding a specified limit (e.g., 50°C) until the residual solvent content meets the specification.
Signaling Pathway for Impurity Formation
Caption: A diagram illustrating the pathways for the formation of common impurities.
References
Technical Support Center: Impact of Solvent Choice on Pyrazole Synthesis Regioselectivity
Welcome to the technical support center for substituted pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity, with a specific focus on the role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in pyrazole synthesis?
A2: The regioselectivity of pyrazole synthesis, particularly in the common Knorr synthesis method, is governed by several factors:
-
Steric Hindrance: Bulky substituents on the dicarbonyl compound or the hydrazine can sterically direct the reaction pathway.[3]
-
Electronic Effects: The electronic properties of substituents (electron-withdrawing vs. electron-donating) influence the reactivity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and direct the initial nucleophilic attack.[3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[4]
-
Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which can influence the final ratio of regioisomers.[1][3]
-
Solvent Choice: The solvent is a critical factor, as it can dramatically impact regioselectivity by influencing reactant and transition state solvation, and by mediating proton transfer.[3][5]
Q3: How does solvent choice specifically impact the regioselectivity of pyrazole synthesis?
A3: The choice of solvent can profoundly influence which regioisomer is formed as the major product. Protic solvents can favor one regioisomer, while aprotic solvents may favor the other.[5] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[4][6][7] These solvents can stabilize intermediates or transition states selectively through hydrogen bonding and other non-covalent interactions, thereby directing the reaction towards a specific isomeric product. In some cases, reactions carried out in ethanol yield equimolar mixtures of regioisomers, whereas using solvents like N,N-dimethylacetamide can provide high selectivity.[8]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The reaction conditions, particularly the solvent, do not sufficiently differentiate between the two non-equivalent carbonyl groups of the 1,3-dicarbonyl starting material. This is a common issue when using standard solvents like ethanol.[6]
-
Troubleshooting & Optimization:
-
Change the Solvent: This is the most direct approach. Switch from a standard alcohol like ethanol to a fluorinated alcohol.
-
Compare Protic vs. Aprotic Solvents: If fluorinated alcohols are not available, screen other solvent types. The regiochemical outcome can be reversed between protic and aprotic solvents.[5] For example, compare results from ethanol (protic) with those from DMSO or N,N-dimethylacetamide (aprotic).[8]
-
Consider Solvent-Free Conditions: In some cases, running the reaction without a solvent can improve the reaction rate and yield, which may also influence selectivity.[9]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials, combined with the solvent environment, favor the kinetic or thermodynamic pathway leading to the unwanted isomer.[1] For example, in certain reactions, using ethanol as a solvent leads to the undesired 5-fluoroalkyl pyrazole as the major product.
-
Troubleshooting & Optimization:
-
Systematic Solvent Screening: The goal is to find a solvent that reverses the selectivity. Create a small screening library of solvents with varying properties (polarity, proticity, hydrogen-bonding capability).
-
Recommended Solvents for Screening: Ethanol (baseline), TFE, HFIP, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, and Dioxane.
-
-
NMR Studies: To understand the solvent's effect, you can perform NMR experiments. The solvent may preferentially form a hemiacetal with one of the carbonyl groups, effectively changing its reactivity and directing the hydrazine to the other carbonyl. Fluorinated alcohols, for instance, have been shown to influence the equilibrium of such additions.[6]
-
pH Adjustment: The addition of an acid (e.g., acetic acid, HCl) or a base can sometimes alter the reaction pathway and, consequently, the major regioisomeric product.[8]
-
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes quantitative data on the effect of solvent choice on the regioselective synthesis of a 3-trifluoromethylpyrazole (Regioisomer A) versus its 5-trifluoromethyl counterpart (Regioisomer B).
| Entry | Reactant | Solvent | Temperature (°C) | Time (h) | Ratio (A:B) | Total Yield (%) |
| 1 | 1a + Methylhydrazine | EtOH | Reflux | 24 | 40:60 | 95 |
| 2 | 1a + Methylhydrazine | TFE | RT | 1 | 85:15 | 98 |
| 3 | 1a + Methylhydrazine | HFIP | RT | 1 | 97:3 | 98 |
| 4 | 1b + Phenylhydrazine | EtOH | Reflux | 24 | 50:50 | 90 |
| 5 | 1b + Phenylhydrazine | TFE | RT | 2 | 80:20 | 92 |
| 6 | 1b + Phenylhydrazine | HFIP | RT | 1 | >99:1 | 95 |
Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs.[6] Regioisomer A is the desired product. RT = Room Temperature.
Experimental Protocols
Key Experiment: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol
This protocol provides a general method for improving regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent, based on methodologies that have shown significant success.[1][6]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 eq) in TFE (approx. 0.1–0.2 M concentration).
-
Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated alcohols are often significantly faster than in ethanol, sometimes completing in 1-2 hours.[6]
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as recrystallization or column chromatography on silica gel to isolate the desired regioisomer.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Caption: Solvent influence on competing pathways in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Methods for the removal of unreacted starting materials in pyrazolone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials in pyrazolone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove after a pyrazolone synthesis?
The most common starting materials to remove are typically hydrazine derivatives and β-ketoesters (or other 1,3-dicarbonyl compounds), which are the primary reactants in Knorr pyrazolone synthesis.[1][2]
Q2: Which purification method is the best starting point for a new pyrazolone derivative?
For solid crude products, recrystallization is often the most straightforward and cost-effective initial purification method.[3] A variety of solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane can be effective.[4][5][6] For oils or complex mixtures with closely related impurities, column chromatography is recommended.[7]
Q3: My crude product is highly colored (yellow/red). What is the likely cause and how can I fix it?
Colored impurities often arise from side reactions involving the hydrazine starting material.[8] These can sometimes be removed by treating the hot solution with a small amount of activated charcoal during recrystallization. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[3]
Q4: How do I remove excess hydrazine hydrate from my reaction mixture?
If the reaction was performed in a solvent like ethanol, adding water may precipitate your product while the hydrazine hydrate remains in the aqueous layer.[9] Alternatively, an aqueous workup with a liquid-liquid extraction can be effective. Excess hydrazine can be removed by extracting the reaction mixture with a suitable organic solvent (like diethyl ether) after diluting it with water.[10][11]
Q5: I see multiple spots on my TLC plate that look very close together. What could they be?
If you used an unsymmetrical 1,3-dicarbonyl compound, you have likely formed regioisomers, which have very similar polarities and are often difficult to separate.[7][8] Their separation may require careful column chromatography or fractional recrystallization.[3][7]
Troubleshooting Guide
Issue 1: Product is "oiling out" instead of crystallizing during recrystallization.
-
Symptom: A liquid or oily layer separates from the solution upon cooling instead of solid crystals.
-
Cause: The compound is precipitating from the solution at a temperature above its melting point.[3]
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[3]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible, perhaps by insulating the flask. This encourages the formation of an ordered crystal lattice.[3]
-
Change Solvent System: Experiment with a different solvent or a solvent/anti-solvent combination. A solvent with a lower boiling point may be beneficial.[3]
-
Use a Seed Crystal: Add a tiny, pure crystal of the desired compound to the cooled, supersaturated solution to induce crystallization.[3]
-
Issue 2: Low yield after recrystallization.
-
Symptom: The amount of recovered pure product is significantly lower than expected.
-
Cause: This can be due to using too much solvent, premature crystallization, or the product having significant solubility in the cold solvent.
-
Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[3]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize precipitation before filtration.[12]
-
Solvent Selection: Choose a solvent system where the product is highly soluble when hot but has very low solubility when cold.[3]
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization or purify it via column chromatography to recover additional product.
-
Issue 3: Unreacted starting materials co-elute with the product during column chromatography.
-
Symptom: Fractions from the column contain both the desired pyrazolone and starting materials, as confirmed by TLC or NMR.
-
Cause: The polarity of the product and the impurity are too similar for the chosen solvent system and stationary phase.
-
Solutions:
-
Adjust Mobile Phase Polarity: Try a shallower solvent gradient or isocratic elution with a finely tuned solvent mixture. Hexane/ethyl acetate is a common mobile phase for normal phase silica gel chromatography.[13]
-
Change Stationary Phase: If normal phase silica gel fails, consider using reverse-phase (C18) silica.[14] For basic pyrazolone compounds that streak on silica, you can deactivate the silica by adding a small amount of triethylamine to the mobile phase.[5]
-
Utilize an Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. A wash with a dilute acid (e.g., 1M HCl) can protonate and remove basic hydrazine impurities into the aqueous layer. A dilute base wash (e.g., 1M NaHCO₃) can remove acidic starting materials.[5][11]
-
Visual Guides
Caption: A troubleshooting workflow for common issues encountered during the recrystallization of pyrazolones.
Caption: A decision tree for selecting the appropriate purification method for crude pyrazolone products.
Quantitative Data Summary
The efficiency of purification methods can vary greatly depending on the specific pyrazolone structure and the nature of the impurities. The table below summarizes representative data from synthetic procedures.
| Purification Method | Starting Material Impurity | Product Purity | Yield | Reference |
| Recrystallization (Ethanol) | Hydrazine Hydrate, Ethylacetoacetate | High (crystalline solid) | ~70-85% | [12] |
| Recrystallization (Methanol-Ether) | N-methyl-piperidyl-hydrazine | High (crystalline solid) | Not specified | [6] |
| Column Chromatography (Hexane/EtOAc) | Benzaldehyde, Phenylhydrazine | >98% by NMR | 82-85% | [13] |
| Acid Salt Crystallization | 3-ethylpyrazole (regioisomer) | Significantly reduced impurity | Not specified | [15] |
| Liquid-Liquid Extraction | Hydrazine Hydrate | Removes baseline impurity | Pre-purification step | [10] |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude pyrazolone product in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid with gentle heating and stirring.[3][12]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for 20-30 minutes to maximize crystal precipitation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[12]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pour this slurry into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude pyrazolone in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to create a dry powder. Add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.[13]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified pyrazolone.
Protocol 3: Aqueous Acid Wash to Remove Hydrazine
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a dilute acid solution (e.g., 1M HCl). Stopper the funnel and shake vigorously, remembering to vent frequently.[11]
-
Separation: Allow the layers to separate. The protonated hydrazine impurity will move into the aqueous (bottom) layer. Drain the aqueous layer.
-
Washing: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.[11]
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product, now free of the basic hydrazine impurity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orientjchem.org [orientjchem.org]
- 13. rsc.org [rsc.org]
- 14. Separation of Pyrazolone T on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
3-Methyl-3-pyrazolin-5-one versus other pyrazolone derivatives in synthetic efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic efficiency of 3-Methyl-3-pyrazolin-5-one and its prominent derivatives: Edaravone, Antipyrine, and Phenylbutazone. The information presented is curated to assist researchers in selecting optimal synthetic routes based on factors such as yield, reaction time, and complexity. All quantitative data is supported by experimental protocols for reproducibility.
Introduction to Pyrazolone Derivatives
Pyrazolone and its derivatives are a class of heterocyclic compounds that form the core structure of many pharmaceuticals and industrial chemicals.[1] Since the synthesis of antipyrine by Ludwig Knorr in 1883, pyrazolone analogs have been investigated for their diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.[1] This guide focuses on the synthetic aspects of four key pyrazolone derivatives:
-
This compound: A fundamental pyrazolone derivative.
-
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): A potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1]
-
Antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one): A classic non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
-
Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione): A non-steroidal anti-inflammatory drug (NSAID) used in the treatment of arthritis and other inflammatory conditions.[2]
The primary synthetic route to these compounds is the Knorr pyrazole synthesis , a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3]
Comparative Analysis of Synthetic Efficiency
The following tables summarize the synthetic parameters for this compound and its derivatives, providing a comparative overview of their synthetic efficiency.
Table 1: Synthesis of this compound and Edaravone
| Product | Starting Materials | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield |
| This compound | Hydrazine hydrate, Ethyl acetoacetate | Ethanol | - | 1 hour | 60 °C | 64% |
| Edaravone | Phenylhydrazine, Ethyl acetoacetate | Acetic Acid | Sodium Acetate | 6 hours | Reflux | Not Specified |
| Edaravone | Phenylhydrazine hydrochloride, Methyl acetoacetate | Water | Sodium Hydroxide | 2.5 hours | Reflux | 88.9% |
Table 2: Synthesis of Antipyrine and Phenylbutazone
| Product | Starting Materials | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield |
| Antipyrine | 3-methyl-1-phenylpyrazolin-5(4H)-one, Methyl iodide | Acetonitrile | Sodium bicarbonate | Overnight | 120 °C | 58% |
| 4-Aminoantipyrine | Antipyrine, Sulfuric acid, Sodium nitrite | - | - | 2 minutes | 17 °C | 90.60% |
| Phenylbutazone | Diethyl n-butylmalonate, Hydrazobenzene | Toluene (anhydrous) | Sodium ethoxide | Several hours | Reflux | Not Specified |
Experimental Protocols
Synthesis of this compound
Materials:
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve hydrazine hydrate in ethanol.
-
Slowly add ethyl acetoacetate to the solution while stirring.
-
Heat the reaction mixture to 60°C and maintain for 1 hour.
-
Cool the reaction mixture to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Synthesis of Edaravone
Materials:
-
Phenylhydrazine hydrochloride
-
Methyl acetoacetate
-
Sodium hydroxide
-
Water
Procedure:
-
Dissolve phenylhydrazine hydrochloride in water and stir for 30 minutes.
-
Add an equimolar amount of sodium hydroxide and stir for another 30 minutes to generate phenylhydrazine in situ.
-
Slowly add methyl acetoacetate to the reaction mixture. The reaction is exothermic and will warm to reflux.
-
Maintain reflux for 2.5 hours.
-
Stop heating and allow the mixture to cool to room temperature.
-
Filter the crude product and dry.
-
Recrystallize from a suitable solvent to obtain pure edaravone.
Synthesis of Antipyrine
Materials:
-
3-methyl-1-phenylpyrazolin-5(4H)-one
-
Methyl iodide
-
Acetonitrile
-
Sodium bicarbonate
-
Ethyl acetate
Procedure:
-
In a pressure vessel, combine 3-methyl-1-phenylpyrazolin-5(4H)-one and methyl iodide in acetonitrile.
-
Heat the mixture in a 120°C oil bath overnight.
-
After cooling, add a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Concentrate the organic extracts and purify the crude product by chromatography.
Synthesis of Phenylbutazone
Materials:
-
Diethyl n-butylmalonate
-
Hydrazobenzene
-
Sodium ethoxide
-
Anhydrous Toluene
-
Dilute Hydrochloric acid
-
Ethanol/water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydrazobenzene in anhydrous toluene.
-
Add sodium ethoxide to the solution.
-
Slowly add diethyl n-butylmalonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude phenylbutazone.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure phenylbutazone.[2]
Visualizing Synthetic Pathways and Mechanisms of Action
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the pyrazolone derivatives discussed.
Caption: General synthetic workflow for pyrazolone derivatives.
Signaling Pathways
Antipyrine and Phenylbutazone exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[4]
Caption: Mechanism of action of Antipyrine and Phenylbutazone.
Edaravone's neuroprotective effects are attributed to its potent antioxidant activity, which involves the activation of the Nrf2 and Aryl Hydrocarbon Receptor (AHR) signaling pathways.[5][6]
Caption: Edaravone's antioxidant signaling pathway.
Conclusion
The synthesis of this compound and its derivatives, Edaravone, Antipyrine, and Phenylbutazone, is well-established, primarily relying on the Knorr pyrazole synthesis and subsequent modifications. The choice of a specific synthetic route will depend on the desired derivative, available starting materials, and required scale. While the Knorr synthesis provides a versatile platform, the efficiency in terms of yield and reaction time can vary significantly, as highlighted in the comparative data. For instance, the synthesis of 4-aminoantipyrine can be achieved in a very short reaction time with a high yield, whereas the synthesis of antipyrine itself is a longer process with a more moderate yield. This guide provides the necessary data and protocols to enable researchers to make informed decisions for their synthetic strategies in the exploration of this important class of compounds.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Antipyrine? [synapse.patsnap.com]
- 5. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Threat of Antimicrobial Resistance: Are 3-Methyl-3-pyrazolin-5-one Derivatives a New Frontier in Antibacterial Warfare?
A comparative analysis of novel 3-Methyl-3-pyrazolin-5-one derivatives reveals their promising potential as potent antimicrobial agents, in some cases rivaling or even surpassing the efficacy of standard antibiotics against a spectrum of pathogenic bacteria. These findings, supported by extensive in vitro studies, highlight a new avenue for the development of therapeutics in an era of growing antimicrobial resistance.
The relentless rise of drug-resistant bacteria poses a significant global health challenge, necessitating the urgent discovery of new and effective antimicrobial compounds. In this context, heterocyclic compounds, particularly pyrazolone derivatives, have garnered considerable attention for their diverse biological activities. This guide provides a comprehensive comparison of the antimicrobial performance of various synthesized this compound derivatives against commonly used antibiotics, backed by quantitative data and detailed experimental methodologies.
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values of several novel this compound derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside the MIC values of standard antibiotics for a direct comparison.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Pyrano[2,3-c] pyrazole derivative (5c) | 12.5 mg/mL | - | 6.25 mg/mL | - | [1] |
| Pyrazolone derivative (12) | - | Activity was 133% of Ampicillin, 106% of Cefotaxime, and 88.8% of Gentamicin | - | 75% activity of Cefotaxime and 57.6% of Gentamicin | [2] |
| Pyrazoline derivative (9n) | - | - | - | - | [2] |
| Pyrazoline derivative (9o) | - | - | - | - | [2] |
| Ampicillin | - | - | - | - | [3] |
| Ciprofloxacin | MIC of 45 nM | - | - | - | [2] |
| Gentamicin | - | - | - | - | [2] |
| Cefotaxime | - | - | - | - | [2] |
Note: A lower MIC value indicates greater antimicrobial potency.
In-Depth Look at Promising Derivatives
Several synthesized derivatives have demonstrated noteworthy activity. For instance, a series of pyrano[2,3-c] pyrazole derivatives showed significant antibacterial potential, with one compound (5c) exhibiting a MIC of 6.25 mg/mL against E. coli and 12.5 mg/mL against S. aureus.[1] Another study on new pyrazolone derivatives found that compound 12 exhibited remarkable activity against Bacillus subtilis, surpassing the efficacy of ampicillin, cefotaxime, and gentamicin.[2] Furthermore, compounds 9n and 9o from a different series were identified as potent bactericidal agents, with MIC values against S. aureus lower than that of ciprofloxacin.[2]
Experimental Protocols: Ensuring Methodological Rigor
The antimicrobial activity of the synthesized compounds was predominantly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar dilution method.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium overnight at 37°C. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The synthesized compounds and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions of these stock solutions are then prepared in a sterile broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many novel pyrazolone derivatives are still under investigation, some studies suggest that they may interfere with essential bacterial processes. For instance, molecular docking studies have indicated that certain pyrazolone derivatives can inhibit bacterial DNA gyrase and glucosamine-6-phosphate synthase, both of which are crucial enzymes for bacterial survival.[1][2] The inhibition of DNA gyrase prevents the proper supercoiling of DNA, leading to a disruption of DNA replication and transcription. Similarly, blocking glucosamine-6-phosphate synthase interferes with the synthesis of the bacterial cell wall, compromising its structural integrity.
Conclusion and Future Directions
The comparative analysis presented here underscores the significant potential of this compound derivatives as a promising class of antimicrobial agents. Their ability to exhibit potent activity against both Gram-positive and Gram-negative bacteria, including strains that are resistant to conventional antibiotics, warrants further investigation. Future research should focus on elucidating the precise mechanisms of action, optimizing the chemical structures for enhanced efficacy and reduced toxicity, and conducting in vivo studies to evaluate their therapeutic potential in clinical settings. The development of these novel compounds could provide a much-needed breakthrough in the global fight against antimicrobial resistance.
References
3-Methyl-3-pyrazolin-5-one: A Reliable Intermediate for High-Performance Azo Dyes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The synthesis of azo dyes, a cornerstone of the chemical industry, relies heavily on the selection of robust and versatile intermediates. Among these, 3-Methyl-3-pyrazolin-5-one and its derivatives have emerged as a critical class of coupling components, valued for their ability to produce a wide spectrum of brilliant yellow to red shades with excellent fastness properties. This guide provides an objective comparison of the performance of azo dyes derived from this compound against those from alternative intermediates, supported by experimental data and detailed protocols.
Performance Comparison: Pyrazolone vs. Naphthol-Based Azo Dyes
Azo dyes synthesized from this compound derivatives, such as 1-phenyl-3-methyl-5-pyrazolone, consistently demonstrate favorable fastness properties on various substrates, particularly synthetic fibers like polyester. When compared to dyes derived from classical naphthol-based intermediates like H-acid and Tobias acid, pyrazolone-based dyes often exhibit competitive or even superior performance, especially in terms of lightfastness.
The following tables summarize key performance indicators for representative azo dyes derived from these intermediates. It is important to note that direct, side-by-side comparative studies of identical dye structures on the same substrate are scarce in published literature. Therefore, the data presented is a compilation from various studies to provide a representative comparison.
Table 1: Performance of Pyrazolone-Based Azo Dyes on Polyester Fabric
| Dye Structure (Simplified) | Lightfastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) |
| 4-Arylazo-3-methyl-5-pyrazolone | 6-7 (Good to Excellent) | 4-5 (Good to Excellent) | 4-5 (Good to Excellent) |
| Disazo-3-methyl-1H-pyrazole-5-one | 4-5 (Moderate to Good) | 4-5 (Good to Excellent) | 3-4 (Moderate to Good)[1] |
| 4-Fluorosulfonylphenylazo-5-pyrazolone | - | 4-5 (Very Good to Excellent) | - |
Table 2: Performance of Naphthol-Based Azo Dyes
| Dye Intermediate | Substrate | Lightfastness | Wash Fastness | Rubbing Fastness |
| H-acid | Cotton | 4-5 (Moderate to Good) | 4-5 (Good to Excellent) | 4-5 (Good to Excellent)[2] |
| Tobias Acid | Textiles | Excellent | Excellent | Excellent[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and reproducibility of dye performance. The following sections outline standard experimental protocols for the synthesis and evaluation of azo dyes.
Synthesis of a Pyrazolone-Based Azo Dye
This protocol describes the synthesis of a disperse dye by diazotizing an aromatic amine and coupling it with 1-phenyl-3-methyl-5-pyrazolone.
1. Diazotization of Aromatic Amine:
-
Dissolve the aromatic amine (e.g., 2-chloro-4-nitroaniline) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the diazonium salt.
2. Coupling Reaction:
-
Dissolve 1-phenyl-3-methyl-5-pyrazolone in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Cool the solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the pyrazolone solution with constant stirring.
-
Maintain the pH of the reaction mixture in the alkaline range to facilitate the coupling reaction.
-
Continue stirring for 2-3 hours at 0-5°C.
3. Isolation and Purification:
-
Acidify the reaction mixture to precipitate the dye.
-
Filter the precipitated dye, wash it thoroughly with water until neutral, and dry it in an oven at 60-70°C.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Fastness Testing Protocols
The following are standard methods for assessing the fastness properties of the synthesized dyes on a given substrate.
Lightfastness (ISO 105-B02): [5][6][7]
-
Principle: A textile specimen is exposed to artificial light under specified conditions, alongside a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the references.[7][8]
-
Apparatus: A lightfastness tester equipped with a xenon arc lamp simulating natural daylight (D65).[5]
-
Procedure:
-
Mount the dyed fabric specimen on a sample holder.
-
Place the specimen and a set of blue wool standards (ranging from 1 to 8) in the lightfastness tester.[8]
-
Expose the samples to the xenon arc lamp under controlled conditions of temperature and humidity.[5]
-
Periodically evaluate the fading of the specimen against the blue wool standards.
-
The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading to the specimen. Ratings are on a scale of 1 (very poor) to 8 (excellent).
-
Wash Fastness (ISO 105-C06): [9][10][11][12][13]
-
Principle: A specimen of the dyed textile, in contact with one or two specified adjacent fabrics, is mechanically agitated in a soap or soap and soda solution, then rinsed and dried. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.[12]
-
Apparatus: A wash wheel or similar apparatus for agitating the specimens at a controlled temperature and speed.[13]
-
Procedure:
-
Prepare a composite specimen by sewing the dyed fabric between two undyed standard adjacent fabrics (e.g., cotton and wool).
-
Place the composite specimen in a stainless-steel container with a specified volume of washing solution and stainless-steel balls (to provide mechanical action).
-
Agitate the container in the wash wheel at a specified temperature (e.g., 40°C, 60°C) for a defined period (e.g., 30 minutes).
-
Rinse the specimen thoroughly and dry it.
-
Assess the change in color of the dyed specimen and the degree of staining on the adjacent fabrics using the appropriate grey scales (1 for poor, 5 for excellent).
-
Rubbing Fastness (ISO 105-X12): [14][15][16][17]
-
Principle: This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[15]
-
Apparatus: A crockmeter, which rubs a standard white cotton cloth against the surface of the dyed fabric under a specified pressure.[14][15]
-
Procedure:
-
Fix the dyed fabric specimen to the base of the crockmeter.
-
Mount a square of standard white cotton rubbing cloth onto the rubbing finger of the crockmeter.
-
Perform the test with both a dry and a wet rubbing cloth.
-
Operate the crockmeter for a specified number of cycles (typically 10).
-
Assess the degree of staining on the white rubbing cloth using the grey scale for staining (1 for heavy staining, 5 for no staining).
-
Azo Dye Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes, highlighting the crucial role of the coupling component, such as this compound.
References
- 1. Tekstil ve Mühendis » Makale » An Investigation of Fastness Properties of Textile Materials Colored with Azo Dyes [dergipark.org.tr]
- 2. Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines - Arabian Journal of Chemistry [arabjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 6. ISO 105-B02 | Q-Lab [q-lab.com]
- 7. fyitester.com [fyitester.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 10. chiuvention.com [chiuvention.com]
- 11. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 12. textilelearner.net [textilelearner.net]
- 13. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 14. textilelearner.net [textilelearner.net]
- 15. davislab.pl [davislab.pl]
- 16. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 17. begoodtex.com [begoodtex.com]
A Comparative Analysis of 3-Methyl-3-pyrazolin-5-one and Alternative Coupling Agents in Azo Dye Synthesis
For Immediate Release
In the synthesis of azo dyes, the selection of a coupling agent is a critical determinant of the final product's characteristics, including its color, fastness, and overall performance. This guide provides an objective comparison of 3-Methyl-3-pyrazolin-5-one with other widely used coupling agents, namely 2-naphthol and N,N-dimethylaniline, supported by experimental data to inform researchers, scientists, and professionals in drug development and materials science.
Performance Comparison at a Glance
The efficiency of a coupling agent in azo dye synthesis is evaluated based on several key performance indicators: reaction yield, purity of the dye, and the required reaction time. While reaction conditions can vary, the following table summarizes typical performance metrics for this compound and its alternatives, offering a comparative overview.
| Coupling Agent | Chemical Class | Typical Dye Colors | Reaction Yield (%) | Reaction Time | Purity/Ease of Purification |
| This compound | Pyrazolone | Yellow, Orange, Red | Good to Excellent | Moderate | Generally good, may require recrystallization |
| 2-Naphthol | Naphthol | Orange, Red, Brown | Good to Excellent | Short to Moderate | Good, often precipitates from the reaction mixture |
| N,N-Dimethylaniline | Aniline | Yellow, Orange | Good | Short | Good, but may require careful pH control |
In-Depth Performance Analysis
This compound stands out for its versatility in producing vibrant yellow, orange, and red dyes with good to excellent light and wash fastness properties. The pyrazolone ring system is a key structural feature that contributes to the stability and color characteristics of the resulting dyes.[1][2] Experimental work on pyrazolone-based dyes has demonstrated the potential for achieving high yields.[1]
2-Naphthol is a classic coupling agent known for its ability to produce intense orange and red dyes.[3][4][5] The coupling reaction with diazonium salts is typically rapid, often proceeding to completion in a short period with good to excellent yields. For instance, the synthesis of 1-phenylazo-2-naphthol can yield significant product within minutes of mixing the reactants.[3][4] The resulting dyes often precipitate directly from the reaction medium, simplifying the purification process.
Experimental Protocols
To provide a practical context for the performance comparison, the following are representative experimental protocols for the synthesis of azo dyes using each of the discussed coupling agents.
Synthesis of an Azo Dye using this compound (General Procedure)
A primary aromatic amine is diazotized by reacting it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C). The resulting diazonium salt solution is then slowly added to a cooled alkaline solution of this compound. The reaction mixture is stirred for a period to ensure complete coupling. The precipitated dye is then collected by filtration, washed, and purified, typically by recrystallization.[1]
Synthesis of 1-(4-hydroxyphenylazo)-2-naphthol
-
Diazotization of 4-aminophenol: 4-aminophenol is dissolved in a hydrochloric acid solution and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature. This process takes approximately 5 minutes.[3]
-
Coupling Reaction: 2-naphthol is dissolved in an aqueous sodium hydroxide solution and cooled. The previously prepared diazonium salt solution is then added slowly to the 2-naphthol solution with continuous stirring over about 5 minutes. The reaction mixture is stirred for an additional 5-10 minutes to ensure the reaction goes to completion.[3]
-
Isolation and Purification: The resulting brick-red precipitate is collected by suction filtration, washed with cold water, and dried.[3]
Synthesis of Methyl Orange
-
Diazotization of Sulfanilic Acid: Sulfanilic acid is dissolved in a sodium carbonate solution. Sodium nitrite is added, and the solution is cooled. This solution is then added to a mixture of ice and concentrated hydrochloric acid to form the diazonium salt.
-
Coupling Reaction: N,N-dimethylaniline is dissolved in an acetic acid solution. The cold diazonium salt suspension is then added to this solution. The mixture is stirred for 15 minutes to facilitate the coupling reaction.[6]
-
Isolation and Purification: A sodium hydroxide solution is added to the mixture until it is basic, leading to the precipitation of methyl orange. The dye is then purified by recrystallization from hot water.[6]
Visualizing the Synthesis
To further elucidate the processes and components involved in azo dye synthesis, the following diagrams are provided.
Caption: Key coupling agents in azo dye synthesis.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. byjus.com [byjus.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Sciencemadness Discussion Board - Methyl orange - indicator/Azo dye synthesis writeup and video - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Synthesis and characterization of azo dye: methyl | Chegg.com [chegg.com]
A Comparative Guide: 3-Methyl-3-pyrazolin-5-one Derivatives Versus Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine. Central to this endeavor is the design and synthesis of molecules built upon robust chemical scaffolds that can be readily modified to achieve desired biological activities. Among the myriad of structures employed in drug discovery, heterocyclic compounds have proven to be particularly fruitful. This guide provides a comparative analysis of 3-methyl-3-pyrazolin-5-one derivatives against other prominent heterocyclic scaffolds, offering a data-driven perspective on their performance as privileged structures in drug development.
Introduction to Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are integral to the architecture of a vast number of pharmaceuticals. Their unique physicochemical properties, including their ability to engage in hydrogen bonding and other non-covalent interactions, make them ideal candidates for binding to biological targets with high affinity and specificity. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its presence in numerous approved drugs.[1][2] The this compound moiety, a derivative of pyrazole, has a rich history in medicinal chemistry, with early examples like antipyrine demonstrating analgesic and antipyretic properties.[2] This guide will delve into the comparative efficacy of this scaffold and its derivatives against other key heterocyclic systems in the context of anticancer and anti-inflammatory drug discovery.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro biological activities of various derivatives of this compound and other heterocyclic compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Table 1: Anticancer Activity (IC50 in µM)
| Compound/Drug | Heterocyclic Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | ||||
| Compound 37 | Pyrazolone | Eca-109 | 29.86 | [3] |
| Compound 3i | 4,4'-(Arylmethylene)bis(pyrazol-5-ol) | RKO | 9.9 | [4] |
| Compound 37 (Isolongifolanone derivative) | Pyrazole | MCF7 | 5.21 | [5] |
| Other Pyrazole Derivatives | ||||
| Ruxolitinib | Pyrazole | Ba/F3 (JAK2V617F) | 0.08 - 0.32 | [5] |
| Crizotinib | Pyrazole | - | - | [5] |
| Celecoxib | Pyrazole | - | - | [5] |
| Compound 6d | Diphenyl pyrazole–chalcone | HNO-97 | 10 | [6] |
| Imidazole Derivatives | ||||
| Compound 22 | Imidazole | NUGC-3 | 0.05 | [7] |
| Compound 27 | Imidazole | CHK-1 | 0.00032 | [7] |
| Compound 43 | Xanthine (contains imidazole) | MCF-7 | 0.8 | [8] |
| Thiazole Derivatives | ||||
| Compound 8 | Thiazole | MCF-7 | 3.36 (µg/ml) | [9] |
| Compound 4c | Thiazole | MCF-7 | 2.57 | [10] |
| Compound 40 | Thiazole | - | 0.00042 | [11] |
| Triazole Derivatives | ||||
| Compound 78j | Diaryl-1,2,4-triazole-caffeic acid hybrid | A549, Caco-2, PC-3, B16–F10 | 6.78 - 9.05 | [12] |
Table 2: Anti-inflammatory Activity (IC50 in µM)
| Compound/Drug | Heterocyclic Scaffold | Target | IC50 (µM) | Reference |
| This compound Derivatives | ||||
| Compound 6b | Pyrazolone | COX-1/COX-2 | - | [13] |
| Compound 9b | Pyrazolone | COX-1/COX-2 | - | [13] |
| Other Pyrazole Derivatives | ||||
| Celecoxib | Pyrazole | COX-2 | 0.04 | [14] |
| Ibuprofen-Pyrazoline Hybrid (5f) | Pyrazoline | - | - | [15] |
| Thiophene Derivatives | ||||
| Compound 29a-d | Thiophene | COX-2 | 0.31 - 1.40 | [16] |
| Triazole Derivatives | ||||
| Compound 3a/3b | 1,2,4-Triazole Schiff base | COX-2 | 0.04 | [17] |
| Compound 5 | 1,2,4-Triazole | COX-2 | 0.018 | [17] |
| Compound 33a-c | Quinolone-1,2,4-triazole hybrid | COX-2 | 0.00725 - 0.00848 | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial in drug discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these heterocyclic compounds.
Cyclooxygenase-2 (COX-2) Signaling Pathway
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Pro-inflammatory\nProstaglandins (PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Swelling)", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; NSAIDs [label="NSAIDs\n(e.g., Pyrazolone, Thiophene,\nTriazole derivatives)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; NSAIDs -> COX2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Caption: Inhibition of the COX-2 enzyme by various heterocyclic NSAIDs.
JAK-STAT Signaling Pathway
// Nodes Cytokine [label="Cytokine", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT Dimer", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Inflammation)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole_Inhibitor [label="Pyrazole-based\nJAK Inhibitor\n(e.g., Ruxolitinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> STAT_dimer [label="Dimerization"]; STAT_dimer -> Nucleus; Nucleus -> Gene_Expression; Pyrazole_Inhibitor -> JAK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibition"]; } .dot Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-based inhibitors.
Experimental Workflow: MTT Assay
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells in 96-well Plate"]; incubate1 [label="Incubate 24h"]; add_compounds [label="Add Test Compounds"]; incubate2 [label="Incubate 48-72h"]; add_mtt [label="Add MTT Reagent"]; incubate3 [label="Incubate 4h"]; solubilize [label="Add Solubilizing Agent (DMSO)"]; read_absorbance [label="Read Absorbance at 570nm"]; analyze [label="Analyze Data (Calculate IC50)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compounds; add_compounds -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze; analyze -> end; } .dot Caption: Workflow for determining anticancer activity using the MTT assay.
Conclusion
The this compound scaffold and its broader pyrazole family continue to be a cornerstone in the development of new therapeutic agents. As demonstrated by the compiled data, these derivatives exhibit potent anticancer and anti-inflammatory activities. However, the landscape of heterocyclic chemistry is rich and diverse. Scaffolds such as imidazole, thiophene, thiazole, and triazole also serve as the basis for highly effective drugs, often demonstrating comparable or even superior potency in certain contexts.
The choice of a heterocyclic scaffold in drug design is a multifaceted decision, influenced by factors such as synthetic accessibility, structure-activity relationship (SAR) data, and the specific biological target. This guide provides a snapshot of the comparative performance of these key heterocyclic systems, underscoring the importance of a data-driven approach in the selection and optimization of scaffolds for the discovery of next-generation therapeutics. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the anti-inflammatory activity of pyrazolone analogs
For Immediate Release: A comprehensive guide for researchers and drug development professionals detailing the comparative anti-inflammatory activity of various pyrazolone analogs. This publication provides an objective analysis of performance, supported by experimental data, to guide future research and development in this critical therapeutic area.
The quest for potent and safer anti-inflammatory drugs has led to extensive investigation into various heterocyclic compounds, with pyrazolone and its analogs emerging as a particularly promising class. These compounds have demonstrated significant anti-inflammatory, analgesic, and antipyretic properties, with some derivatives exhibiting selective inhibition of cyclooxygenase-2 (COX-2), a key target for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects.[1][2][3] This guide presents a comparative study of the anti-inflammatory activity of several pyrazolone analogs, summarizing key quantitative data and detailing the experimental protocols used for their evaluation.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of pyrazolone analogs is primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, most notably the cyclooxygenase (COX) enzymes.[2][4] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by suppressing prostaglandin biosynthesis through the inhibition of COX enzymes.[4][5] The discovery of two isoforms, COX-1 and COX-2, has been pivotal in the development of selective inhibitors that target the inflammation-induced COX-2 while sparing the constitutively expressed COX-1, which is involved in physiological functions.[2]
Beyond COX inhibition, some pyrazolone derivatives exhibit a broader mechanism of action, including the inhibition of 5-lipoxygenase (5-LOX), which is involved in the synthesis of pro-inflammatory leukotrienes.[1][6][7] Furthermore, their anti-inflammatory effects can be mediated through the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS).[1][8] Some analogs have also been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1]
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various pyrazolone and pyrazole analogs, providing a quantitative comparison of their potency and selectivity.
| Compound/Analog | Target(s) | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Compound(s) | Source(s) |
| 3,5-diarylpyrazole | COX-2 | 0.01 | Not Specified | Not Specified | [1] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 (COX-2) / 0.12 (5-LOX) | Not Specified | Not Specified | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 / COX-2 | 4.5 (COX-1) / 0.02 (COX-2) | 225 | Not Specified | [1] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 | Not Specified | Not Specified | [1] |
| Pyrazoline derivative 2g | 5-LOX | 80 | Not Applicable | Not Specified | [7] |
| Pyrazole-pyridazine hybrid 5f | COX-1 / COX-2 | 14.34 (COX-1) / 1.50 (COX-2) | 9.56 | Celecoxib (SI=2.51) | [9] |
| Pyrazole-pyridazine hybrid 6f | COX-1 / COX-2 | 9.56 (COX-1) / 1.15 (COX-2) | 8.31 | Celecoxib (SI=2.51) | [9] |
| 1,5-diaryl pyrazole derivative 15 | COX-2 | 0.98 | 4.89 | Celecoxib (SI=4.93) | [10] |
| Pyrazole derivative 9 | COX-2 | 0.26 | 192.3 | Diclofenac, Celecoxib | [10] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. SI: Selectivity Index (IC50 COX-1 / IC50 COX-2). A higher value indicates greater selectivity for COX-2.
Table 1: In Vitro Inhibitory Activity of Pyrazolone Analogs.
| Compound/Analog | Animal Model | Dose | % Inhibition of Edema | Reference Compound(s) | Source(s) |
| Pyrazole-thiazole hybrid | Carrageenan-induced paw edema (rat) | Not Specified | 75% | Not Specified | [1] |
| Pyrazole derivatives | Carrageenan-induced paw edema (rat) | 10 mg/kg | 65-80% | Indomethacin (55%) | [1] |
| Pyrazoline derivatives 2d, 2e | Carrageenan-induced paw edema | Not Specified | Potent inhibition | Not Specified | [7] |
| Pyrazole derivative 6b | Carrageenan-induced paw edema (rat) | Not Specified | 85.23% (at 3h), 85.78% (at 5h) | Indomethacin (72.99%) | [11] |
| Pyrazoline derivative 1c | Carrageenan-induced paw edema | 50 mg/kg/day | Significant suppression | Indomethacin | [8] |
| Pyrazole-pyrazoline 14b | Carrageenan-induced paw edema (rat) | Not Specified | 30.9% | Indomethacin | [12] |
| 1,5-diaryl pyrazole 50 | Carrageenan-induced paw edema (rat) | Not Specified | 89.5% (at 4h) | Celecoxib | [10] |
Table 2: In Vivo Anti-inflammatory Activity of Pyrazolone Analogs in the Carrageenan-Induced Paw Edema Model.
Key Signaling Pathways in Inflammation
The anti-inflammatory action of pyrazolone analogs is intrinsically linked to their modulation of key signaling pathways that orchestrate the inflammatory response. Understanding these pathways is crucial for the rational design of more effective and specific anti-inflammatory agents.
Caption: Key signaling pathways modulated by pyrazolone analogs in inflammation.
Experimental Protocols
The evaluation of the anti-inflammatory activity of pyrazolone analogs relies on a series of well-established in vitro and in vivo assays. The following sections provide a detailed methodology for some of the key experiments cited in the literature.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.
Caption: General workflow for in vitro COX inhibition assay.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test pyrazolone analogs or a reference inhibitor (e.g., celecoxib, indomethacin) in a suitable buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 10 minutes), the reaction is terminated by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[1][2]
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.[1][8][12]
Methodology:
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test pyrazolone analogs, a reference drug (e.g., indomethacin), or the vehicle (control) are administered orally or intraperitoneally to different groups of animals.
-
Induction of Inflammation: After a specific time following compound administration (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan in saline, is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume before carrageenan injection. The percentage of inhibition of edema for each group is calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.[11]
In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This assay assesses the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).[1][8]
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: The cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test pyrazolone analogs or a reference inhibitor for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of iNOS and the subsequent production of NO. A control group without LPS stimulation is also included.
-
Quantification of Nitrite: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value can then be determined.
Conclusion
Pyrazolone and its analogs represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. The data presented in this guide highlight the significant potential of these compounds, with several derivatives demonstrating potent and selective inhibition of key inflammatory targets. The detailed experimental protocols provide a framework for the standardized evaluation of new chemical entities within this class. Future research should continue to focus on optimizing the structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective treatments for inflammatory diseases.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
Evaluating the efficacy of different synthetic routes to 3-Methyl-3-pyrazolin-5-one
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Methyl-3-pyrazolin-5-one is a crucial building block for a variety of pharmaceuticals, and understanding the most effective synthetic route to this compound is essential for optimizing production and accelerating research timelines. This guide provides a detailed comparison of the primary synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for your specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound and its N-substituted derivatives is predominantly achieved through the condensation of a β-ketoester, most commonly ethyl acetoacetate, with a hydrazine derivative. An alternative route involves the use of diketene. Below is a summary of the key performance indicators for these methods.
| Synthetic Route | Starting Materials | Solvent/Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: From Ethyl Acetoacetate and Hydrazine Hydrate | Ethyl acetoacetate, Hydrazine hydrate | Ethanol | 80°C, 3 hours | ≥85 | ≥99.5 | High purity and yield, straightforward procedure.[1] | Requires careful temperature control. |
| Route 2: From Ethyl Acetoacetate and Phenylhydrazine | Ethyl acetoacetate, Phenylhydrazine | Methanol or Ethanol | Reflux, 6-7 hours | 77.58 - 93.6 | Not specified | Readily available starting materials.[2] | Longer reaction times compared to other methods. |
| Route 3: Solvent-Free Synthesis | 4-isopropylphenylhydrazine, Ethyl acetoacetate | Glacial Acetic Acid (catalyst) | Room temperature | >73 | Not specified | Environmentally friendly (solvent-free), mild conditions.[2] | Yield may be lower than solvent-based methods. |
| Route 4: From Diketene and Methylhydrazine | Diketene, Methylhydrazine | Not specified | Not specified | 98 | Not specified | High yield.[3] | Diketene can be hazardous to handle. |
| Route 5: From Ethyl Acetoacetate and Methylhydrazine | Ethyl acetoacetate, Methylhydrazine | Ethanol or Methanol | 0-78°C, 1-16 hours | 66-100 | Not specified | Wide range of reaction conditions possible.[3] | Yield can be variable depending on conditions. |
Experimental Protocols
Below are detailed experimental protocols for the key synthetic routes discussed.
Route 1: Synthesis from Ethyl Acetoacetate and Hydrazine Hydrate[1][4]
This method is favored for its high yield and purity.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in absolute ethanol.
-
Add hydrazine hydrate to the solution with a molar ratio of ethyl acetoacetate to hydrazine hydrate of 1:1.2.
-
Heat the reaction mixture to 80°C and maintain this temperature for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Route 2: Synthesis from Ethyl Acetoacetate and Phenylhydrazine[2][5]
A common route for the synthesis of N-phenyl substituted pyrazolones.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Methanol or Ethanol
Procedure:
-
Combine ethyl acetoacetate and phenylhydrazine in a round-bottom flask containing methanol or ethanol.
-
Reflux the mixture for 6-7 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture.
-
If a solid precipitates, filter and wash with a small amount of cold solvent.
-
If no solid forms, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-phenyl-3-methyl-3-pyrazolin-5-one.
Route 3: Solvent-Free Synthesis[2]
An environmentally conscious approach that avoids the use of bulk solvents.
Materials:
-
4-isopropylphenylhydrazine
-
Ethyl acetoacetate
-
Glacial acetic acid (catalyst)
Procedure:
-
In a suitable reaction vessel, mix 4-isopropylphenylhydrazine and ethyl acetoacetate.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be purified by recrystallization.
Synthetic Pathways Overview
The following diagram illustrates the relationship between the primary starting materials and the target molecule, this compound.
Caption: Synthetic pathways to this compound.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher or organization. For high purity and yield, the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol is a reliable method. For N-substituted derivatives, the use of substituted hydrazines is effective. The solvent-free method offers a greener alternative, which is increasingly important in modern chemical synthesis. Finally, the diketene route provides a high-yield option, though safety precautions are a key consideration. By evaluating the data and protocols presented, researchers can make an informed decision to select the most efficient and appropriate synthetic strategy.
References
Cross-Reactivity of 3-Methyl-3-pyrazolin-5-one Derivatives: A Comparative Guide for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various derivatives of 3-Methyl-3-pyrazolin-5-one, a core scaffold in numerous pharmacologically active compounds. The cross-reactivity and potency of these derivatives are summarized based on available experimental data, offering a valuable resource for target selection, lead optimization, and understanding potential off-target effects in drug discovery and development.
I. Comparative Biological Activity of this compound Derivatives
The this compound backbone is a versatile structure that has been incorporated into a wide array of therapeutic agents. Derivatives have demonstrated significant activity across various biological targets, including enzymes and cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several derivatives against key biological targets, providing a quantitative comparison of their potency and potential for cross-reactivity.
Table 1: Anticancer Activity of Pyrazolone Derivatives (IC50 in µM)
| Derivative | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Additional Cell Lines |
| Thioxopyrazolo[3,4-b]pyridine derivative 5a | 3.42 | 5.17 | 4.29 | - | - |
| Thioxopyrazolo[3,4-b]pyridine derivative 5b | 3.56 | 9.21 | 8.13 | - | - |
| 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone | - | 5.2 (MCF-7) | 12.3 (HCT-116) | 10.1 (A549) | 15.4 (PC-3) |
| Pyrazolo[3,4-d]thiazole derivative 10a | 17.16 | 12.43 | 10.11 | - | - |
| Pyrazolo[3,4-d]thiazole derivative 10b | 10.23 | 8.19 | 6.28 | - | - |
| 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | 5.12 | 4.17 | - | - | - |
| 6-amino-1-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile | 8.23 | 7.15 | - | - | - |
Data compiled from multiple sources.[1][2][3]
Table 2: Enzyme Inhibition Profile of Pyrazolone Derivatives (IC50 in µM)
| Derivative | c-Met | CDK2 | Tyrosinase | α-Glucosidase | α-Amylase | COX-2 | Lipoxygenase |
| Thioxopyrazolo[3,4-b]pyridine derivative 5a | 0.00427 | - | - | - | - | - | - |
| Thioxopyrazolo[3,4-b]pyridine derivative 5b | 0.00795 | - | - | - | - | - | - |
| Pyrazolyl-thiazole derivative | - | - | 15.9 | - | - | - | - |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | - | - | - | 75.62 | 119.3 | - | - |
| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | - | - | - | 95.85 | 120.2 | - | - |
| N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-cyanoacetamide | - | 0.45 | - | - | - | - | - |
| Pyrazoline derivative 2g | - | - | - | - | - | - | 80 |
| Pyrazoline-bearing benzenesulfonamide | - | - | - | - | - | > Celecoxib | - |
Data compiled from multiple sources.[1][3][4][5][6][7]
Table 3: Antimicrobial Activity of Pyrazolone Derivatives (MIC in µg/mL)
| Derivative | E. coli | S. aureus | B. anthracis | P. aeruginosa | C. albicans | A. niger |
| 3-methyl-5-oxo-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | 17 | 19 | 15 | 16 | 17 | 16 |
| 3-methyl-5-oxo-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 14 | 16 | 12 | 17 | 13 | 15 |
| N-(2-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide | 15 | 17 | 15 | 15 | 16 | 17 |
Data represents Minimum Inhibitory Concentration (MIC).[8]
II. Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell health.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition of the kinase results in a decrease in the phosphorylation of the substrate. The level of phosphorylation can be detected using various methods, such as radioactivity, fluorescence, or luminescence.
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate. For a generic fluorescence-based assay, this may involve adding a phosphospecific antibody labeled with a fluorescent probe.
-
Data Analysis: The signal is measured using a microplate reader. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer, heme, and the COX-2 enzyme solution.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-2 enzyme to initiate the reaction. Include a blank (no enzyme), a 100% activity control (no inhibitor), and a known inhibitor as a positive control.
-
Substrate Addition: Add arachidonic acid as the substrate to start the peroxidase reaction.
-
Incubation and Measurement: Incubate the plate at 37°C and monitor the absorbance at 590 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to the 100% activity control, and the IC50 value is calculated.
Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.
Principle: The assay measures the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome, a colored product that absorbs light at approximately 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.
Procedure:
-
Reaction Setup: In a 96-well plate, add phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.
-
Pre-incubation: Pre-incubate the mixture for a short period at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Add L-DOPA solution to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for a set period.
-
Data Analysis: Calculate the rate of dopachrome formation (the slope of the absorbance versus time graph). The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
α-Glucosidase and α-Amylase Inhibition Assays
These assays are used to identify compounds that can inhibit carbohydrate-digesting enzymes, which is relevant for the management of diabetes.
Principle:
-
α-Glucosidase Assay: The inhibition of α-glucosidase is determined by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at 405 nm.
-
α-Amylase Assay: The inhibition of α-amylase is determined by measuring the amount of reducing sugars produced from starch using the dinitrosalicylic acid (DNS) reagent, which is measured at 540 nm.
Procedure (General):
-
Reaction Setup: Pre-incubate the respective enzyme (α-glucosidase or α-amylase) with the test compound at various concentrations in a suitable buffer.
-
Substrate Addition: Add the corresponding substrate (pNPG for α-glucosidase or starch solution for α-amylase) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination and Detection:
-
For α-glucosidase, stop the reaction by adding sodium carbonate and measure the absorbance at 405 nm.
-
For α-amylase, add DNS reagent, heat the mixture, and then measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Lipoxygenase (LOX) Inhibition Assay
This assay is used to screen for inhibitors of lipoxygenase, an enzyme involved in the inflammatory pathway.
Principle: The assay measures the conversion of a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid) by LOX into a hydroperoxy derivative, which can be detected by an increase in absorbance at 234 nm.
Procedure:
-
Reaction Setup: In a cuvette or 96-well plate, combine a buffer solution (e.g., borate buffer, pH 9.0), the test compound at various concentrations, and the lipoxygenase enzyme solution.
-
Pre-incubation: Incubate the mixture for a few minutes at room temperature.
-
Reaction Initiation: Add the substrate (e.g., linoleic acid) to start the reaction.
-
Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control reaction. The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The broth microdilution method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).
-
Inoculation: Inoculate each well of the microplate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which this compound derivatives are involved can aid in understanding their mechanism of action and potential cross-reactivity. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: EGFR, HER2, and VEGFR2 signaling pathways in cancer.
Caption: COX-2 pathway in inflammation.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agustogroup.com [agustogroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benchmarking the performance of novel pyrazolone-based dyes against commercial standards
For Researchers, Scientists, and Drug Development Professionals
The quest for brighter, more stable, and highly specific fluorescent probes is a driving force in modern life sciences research. Novel dye scaffolds, such as those based on the pyrazolone core, offer exciting possibilities for developing next-generation imaging reagents. However, rigorous and standardized evaluation of their performance against established commercial dyes is crucial for their adoption by the scientific community.
This guide provides a comprehensive framework for benchmarking the performance of novel pyrazolone-based fluorescent dyes against commercial standards like the Alexa Fluor and Cyanine families. We present detailed experimental protocols for key performance indicators and provide templates for data presentation to facilitate objective comparison.
Quantitative Performance Metrics: A Template for Comparison
To ensure a fair and direct comparison, all dyes (novel and standard) should be evaluated under identical experimental conditions. The following table provides a structured format for presenting the key photophysical data obtained from your experiments.
| Photophysical Property | Novel Pyrazolone Dye (Your Data) | Commercial Standard (e.g., Alexa Fluor 488) | Commercial Standard (e.g., Cy5) |
| Maximum Excitation Wavelength (λex) (nm) | ~495 | ~649 | |
| Maximum Emission Wavelength (λem) (nm) | ~519 | ~670 | |
| Molar Extinction Coefficient (ε) (M-1cm-1) | ~73,000 | ~250,000 | |
| Fluorescence Quantum Yield (Φ) | ~0.92 | ~0.20 | |
| Photostability (Half-life in seconds) | High | Moderate |
Note: The data for commercial standards are approximate and should be measured in parallel with the novel dye for a direct comparison.
Experimental Protocols
Rigorous and standardized protocols are essential for generating reliable comparative data. The following are methodologies for determining the key performance indicators.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
Novel pyrazolone dye and commercial standard dye
-
High-purity solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or ethanol)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with concentrations that will result in absorbance values between 0.1 and 1.0 at the absorbance maximum.
-
Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve: Plot absorbance versus concentration.
-
Calculate ε: The molar extinction coefficient is the slope of the linear regression of the calibration curve, according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length, typically 1 cm).
Determination of Relative Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method using a well-characterized standard is a common approach.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Novel pyrazolone dye
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95; Rhodamine 6G in ethanol, Φ = 0.95). The standard should have an absorption spectrum that overlaps with the novel dye.
-
Solvent (e.g., PBS pH 7.4, ethanol)
Procedure:
-
Prepare solutions: Prepare a series of dilute solutions of both the novel dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure fluorescence emission: Record the fluorescence emission spectrum of each solution in the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the novel dye and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting line is proportional to the quantum yield.
-
Calculate the quantum yield: The quantum yield of the novel dye (ΦX) can be calculated using the following equation:
ΦX = ΦST * (SlopeX / SlopeST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
SlopeX and SlopeST are the slopes from the plots of integrated fluorescence intensity versus absorbance for the novel dye and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the novel dye and the standard, respectively (if the same solvent is used, this term is 1).
-
Assessment of Photostability
Photostability, or resistance to photobleaching, is a critical parameter for fluorescence microscopy.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp with neutral density filters) and a sensitive camera.
-
Solutions of the novel pyrazolone dye and the commercial standard at a concentration suitable for imaging.
-
Microscope slides and coverslips.
Procedure:
-
Sample preparation: Prepare a slide with a droplet of the dye solution and cover with a coverslip. Seal the edges to prevent evaporation.
-
Image acquisition:
-
Focus on the sample and adjust the illumination intensity and camera settings to obtain a good signal without saturating the detector.
-
Continuously acquire images of the same field of view at a fixed time interval (e.g., every 5-10 seconds) for an extended period (e.g., 5-10 minutes). Use the same acquisition settings for both the novel dye and the commercial standard.
-
-
Data analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
The rate of fluorescence decay is an indicator of photostability. The time it takes for the fluorescence intensity to decrease to 50% of its initial value (the half-life) can be used as a quantitative measure of photostability.
-
Visualizing the Workflow and Application
To further clarify the benchmarking process and a potential application, the following diagrams are provided.
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-3-pyrazolin-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-3-pyrazolin-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives, focusing on their antimicrobial and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrazolone ring. The following tables summarize the quantitative antimicrobial and anti-inflammatory activities of a selection of derivatives, providing a basis for SAR analysis.
Antimicrobial Activity
The antimicrobial potential of these derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.
Table 1: Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives
| Compound ID | Substituent at N1 | Substituent at C4 | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | Reference |
| 1a | -H | 4-(2-(p-tolyl)hydrazineylidene) | 62.5 | - | 125 | - | 7.8 | [1] |
| 1b | -H | 4-(2-(4-chlorophenyl)hydrazineylidene) | 125 | - | 250 | - | 15.6 | [1] |
| 1c | -H | 4-(2-(4-sulfamoylphenyl)hydrazineylidene) | 250 | - | 500 | - | 31.2 | [1] |
| 2a | -C(=S)NH₂ | H | - | >100 | >100 | - | >100 | [2] |
| 2b | -C(=S)NH₂ | =CH-C₆H₅ | - | 50 | 100 | - | 100 | [2] |
| 2c | -C(=S)NH₂ | =CH-C₆H₄-OH | - | 25 | 50 | - | 50 | [2] |
| 3a | N1-substituted amino malonyl | 4-phenyl hydrazono | Significant | - | Significant | - | - | [3] |
| 3b | N1-substituted amino malonyl | 4-(4-chlorophenyl) hydrazono | Significant | - | Significant | - | - | [3] |
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
Substitution at C4: The introduction of a hydrazineylidene moiety at the C4 position appears to be crucial for antimicrobial activity. Electron-donating groups on the phenyl ring of the hydrazineylidene moiety, such as the p-tolyl group in compound 1a , enhance activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Conversely, electron-withdrawing groups like chloro (1b ) and sulfamoyl (1c ) lead to a decrease in potency.[1]
-
Substitution at N1: The presence of a thiocarbamoyl group at the N1 position, coupled with a benzylidene group at C4 (compounds 2b and 2c ), confers moderate antibacterial and antifungal activity.[2] The introduction of a hydroxyl group on the phenyl ring of the benzylidene moiety (2c ) enhances the activity.[2] N1-substituted amino malonyl derivatives also show significant antibacterial effects.[3]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often evaluated using the carrageenan-induced paw edema model, with results expressed as percentage inhibition of edema or as IC50 values for inhibition of inflammatory mediators like cyclooxygenase (COX).
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Substituent(s) | Assay | IC50 (µM) or % Inhibition | Reference |
| 4a | 1-phenyl | Carrageenan-induced paw edema | 45% inhibition @ 100 mg/kg | [4] |
| 4b | 1-(4-chlorophenyl) | Carrageenan-induced paw edema | 52% inhibition @ 100 mg/kg | [4] |
| 4c | 1-(4-methoxyphenyl) | Carrageenan-induced paw edema | 48% inhibition @ 100 mg/kg | [4] |
| 5a | Pyrazole sulphonamide derivative | COX-1 Inhibition | 5.40 | [5] |
| 5b | Pyrazole sulphonamide derivative | COX-2 Inhibition | 0.01 | [5] |
| 6a | N-phenyl-2-(5-((E)-2-(4-chlorobenzylidene)hydrazinyl)-3-methyl-1H-pyrazol-1-yl)acetamide | Carrageenan-induced paw edema | 68.2% inhibition | [6] |
| 6b | 2-(5-((E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-1H-pyrazol-1-yl)-N-phenylacetamide | Carrageenan-induced paw edema | 75.4% inhibition | [6] |
Structure-Activity Relationship (SAR) Summary for Anti-inflammatory Activity:
-
Substitution at N1: The nature of the substituent at the N1 position plays a significant role in modulating anti-inflammatory activity. Phenyl substitution (4a ) provides a baseline activity, which can be enhanced by the introduction of electron-withdrawing groups like chlorine (4b ) or electron-donating groups like methoxy (4c ) on the phenyl ring.[4]
-
Complex Side Chains: The incorporation of more complex side chains, such as sulphonamide moieties, can lead to potent and selective COX-2 inhibition (5b ).[5]
-
Hydrazinyl Acetamide Derivatives: The presence of a hydrazinyl acetamide side chain is associated with significant anti-inflammatory effects. An electron-donating dimethylamino group on the benzylidene moiety (6b ) leads to higher activity compared to an electron-withdrawing chloro group (6a ).[6] This suggests that electron-donating groups may enhance the interaction with the biological target.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results.
Synthesis of this compound Derivatives (General Procedure)
A common route for the synthesis of the this compound core involves the condensation of ethyl acetoacetate with a hydrazine derivative.[2][7]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate or substituted hydrazine
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
A mixture of ethyl acetoacetate (1 equivalent) and the corresponding hydrazine derivative (1 equivalent) is dissolved in absolute ethanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for a specified period (typically 2-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds and standard antimicrobial agents (dissolved in a suitable solvent like DMSO)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds and standard drugs in the appropriate broth in the wells of a 96-well plate. The final volume in each well is typically 100 µL.
-
Prepare the microbial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with 100 µL of the prepared inoculum, resulting in a final volume of 200 µL.
-
Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard and reliable method for screening acute anti-inflammatory activity.
Materials:
-
Wistar albino rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compounds and standard drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are divided into groups (control, standard, and test groups for different doses of the compounds).
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds or the standard drug are administered orally or intraperitoneally. The control group receives only the vehicle.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizations
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
PI3K/Akt/ERK1/2 Signaling Pathway
Some pyrazolinone derivatives have been shown to exert their effects by modulating key signaling pathways involved in cell proliferation and inflammation, such as the PI3K/Akt/ERK1/2 pathway.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. Synthesis, Spectral Evaluation and Antimicrobial Screening of some N1- substituted-3-methyl- pyrazol-5-ones by 2 ways: A Comparative Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and Anti-Inflammatory Activity of Substituted 3-Methyl 5-Pyrazolones – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jmchemsci.com [jmchemsci.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of 3-Methyl-3-pyrazolin-5-one
For researchers and scientists, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Methyl-3-pyrazolin-5-one, ensuring the safety of laboratory personnel and compliance with general environmental regulations. The following protocols are based on established best practices for the handling of heterocyclic organic compounds.
Immediate Safety Precautions: Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste containers.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired this compound powder, as well as any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated solid chemical waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled liquid chemical waste container. Do not mix this waste with other solvent streams unless compatibility has been confirmed. Given its chemical structure, it is prudent to segregate it from strong oxidizing agents and strong acids or bases to avoid potentially vigorous reactions.
-
-
Container Selection and Labeling:
-
Choose a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Plastic containers are often preferred over glass for hazardous waste to minimize the risk of breakage.[1]
-
The container must be clearly labeled with the words "Hazardous Waste."[1] The label should also include the full chemical name ("this compound"), the approximate quantity or concentration, the date of accumulation, and the name and contact information of the principal investigator or laboratory supervisor.[1]
-
-
Waste Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that the waste container is stored in secondary containment to prevent the spread of material in case of a leak.
-
Segregate the this compound waste from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[1]
-
Provide the EHS department or contractor with a detailed inventory of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste pickup requests.
-
Data Summary for Disposal
The following table summarizes the key logistical and safety parameters for the disposal of this compound based on general laboratory chemical disposal guidelines.
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Due to its chemical nature as a heterocyclic organic compound and potential for environmental harm. |
| Solid Waste Container | Labeled, sealed, and chemically compatible container. | To prevent release and ensure proper identification for disposal. |
| Liquid Waste Container | Labeled, sealed, and chemically compatible container, preferably plastic.[1] | To prevent leaks, reactions, and ensure proper handling. |
| Labeling Requirements | "Hazardous Waste," full chemical name, quantity, date, and contact information.[1] | Compliance with regulations and safety for waste handlers. |
| Storage Location | Designated satellite accumulation area with secondary containment. | To ensure security, prevent spills, and segregate from incompatible materials. |
| Disposal Method | Via institutional EHS or a licensed professional waste disposal service.[1] | To ensure environmentally sound and compliant disposal, likely through high-temperature incineration. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To prevent potentially hazardous chemical reactions. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the laboratory.
References
Personal protective equipment for handling 3-Methyl-3-pyrazolin-5-one
Essential Safety and Handling Guide for 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary: this compound is classified as a hazardous substance that can cause significant irritation. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment and handling procedures are mandatory.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting chemical splash goggles or a face shield. | Conforming to EN 166 (EU) or ANSI Z87 (US).[3] |
| Skin/Hands | Chemical-resistant, impervious gloves. Nitrile or neoprene gloves are recommended.[4][5] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |
| Body | A knee-length laboratory coat or a chemical-resistant apron. For larger quantities or risk of splashing, chemical-resistant coveralls (e.g., Tychem®) are recommended.[3][6][7] | Choose clothing based on the potential for skin contact. |
| Respiratory | Typically not required if work is conducted in a properly functioning chemical fume hood.[8] If a fume hood is unavailable or if dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[9] | A risk assessment should be conducted to determine the need for respiratory protection. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the procedural steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed, and chemically compatible container designated for solid chemical waste.[2][10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[10] Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings such as "Irritant" and "Caution: Hazardous Chemical Waste."
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.[2] This area should be secure and provide secondary containment to prevent spills.
-
-
Professional Disposal:
Emergency Response Plan
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Caption: Emergency response procedures for spills and personal exposure.
References
- 1. umdearborn.edu [umdearborn.edu]
- 2. benchchem.com [benchchem.com]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Disposable and Chemical-Resistant Coveralls - Disposable and Chemical-Resistant Clothing - Personal Protective Equipment - Hooded, Chemical Resistant Protective Coverall, 3X-Large, Gray, Tychem® F Fabric [hazmasters.com]
- 7. Chemical Protective overall Tychem F, CE/PPE category III, models 3, 4, 5, 6, size M, grey [denios.ie]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. 3m.com.au [3m.com.au]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
